molecular formula C16H14O3 B14668667 2-Hydroxy-3-methoxychalcone CAS No. 50355-55-0

2-Hydroxy-3-methoxychalcone

Cat. No.: B14668667
CAS No.: 50355-55-0
M. Wt: 254.28 g/mol
InChI Key: UIZYRMBJSZYZAK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxychalcone is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

50355-55-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3

InChI Key

UIZYRMBJSZYZAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, a derivative of 2-Hydroxy-3-methoxychalcone. This document details the experimental protocol for its synthesis via the Claisen-Schmidt condensation, presents a thorough characterization using various analytical techniques, and explores its potential biological activities, including a proposed signaling pathway for its anticancer effects.

Synthesis

The synthesis of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 3-methoxybenzaldehyde.[1][2]

Experimental Protocol

Materials:

  • 2-hydroxyacetophenone

  • 3-methoxybenzaldehyde

  • Ethanol

  • Piperidine

  • Deionized water

Procedure: [1][2]

  • Dissolve 1.36 g (10 mmol) of 2-hydroxyacetophenone in 10 ml of ethanol in a round-bottom flask.

  • Add 0.1 ml of piperidine to the solution to act as a catalyst.

  • Stir the mixture at room temperature for 30 minutes.

  • To the vigorously stirred mixture, add 1.36 g (10 mmol) of 3-methoxybenzaldehyde.

  • Continue stirring the reaction mixture overnight at room temperature.

  • The precipitated crystals are then collected by filtration.

  • Recrystallize the crude product from an ethanol/water (1:1) solution to yield the purified chalcone.

Yield and Physical Properties: The reaction yields approximately 90% of the final product, which appears as crystalline solids.[1][2] The melting point of the purified compound is 359 K.[1][2]

Characterization

A complete spectroscopic analysis is essential to confirm the structure and purity of the synthesized (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Spectroscopic Data
Technique Observed Data
¹H NMR (300 MHz, acetone-d₆, ppm)3.7 (s, 3H, CH₃); 6.94 (d, 1H, CH, arom. ³J H—H = 7.8 Hz); 7.2 (s, 1H, arom.), 7.3–7.4 (m, 5H, arom.), 7.6 (d, 1H, CH, ³J H—H = 15.6 HZ); 7.8 (d, 1H, CH, ³J H—H = 15.6 Hz); 7.9 (d, 1H, CH, arom. ³J H—H = 7.7 Hz); 11.3 (s, 1H, OH)[1]
¹³C NMR (75 MHz, acetone-d₆, ppm)55.1 (CH₃); 112.8 (CH, arom.); 115.7 (CH, arom.); 117.4 (CH, arom); 117.6 (CH, arom.); 119.3 (Cquat, arom.); 120.1 (βCH); 121.1 (CH, arom.); 128.8 (CH, arom.); 129.3 (CH, arom.); 135.7 (Cquat, arom.); 136.2 (CH, arom.); 144.7 (αCH); 159.7 (C—O), 160.8 (C—O); 194.9 (CO)[1]
Infrared (IR) Characteristic peaks for the α,β-unsaturated ketone and hydroxyl groups are expected.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of C₁₆H₁₄O₃ (254.28 g/mol ) is anticipated.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Hydroxyacetophenone + 3-Methoxybenzaldehyde Solvent Ethanol Catalyst Piperidine Reaction Stirring Overnight at Room Temperature Filtration Filtration Reaction->Filtration Collect Precipitate Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization FinalProduct Pure Chalcone Recrystallization->FinalProduct

Synthesis and Purification Workflow

Biological Activity and Signaling Pathway

Chalcones, as precursors to flavonoids, are known for a wide range of pharmacological activities.[3] Specifically, 2'-hydroxychalcones have demonstrated significant anti-inflammatory and anticancer properties.[4][5]

Anticancer and Anti-inflammatory Mechanisms

Research on 2'-hydroxychalcones has elucidated their role in inhibiting key inflammatory and cancer-promoting pathways. These compounds have been shown to suppress the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[1] This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4]

In the context of cancer, 2'-hydroxychalcone has been found to induce autophagy and apoptosis in breast cancer cells.[4] The proposed mechanism involves the inhibition of the pro-survival NF-κB pathway, leading to an accumulation of reactive oxygen species (ROS), endoplasmic reticulum stress, and the activation of JNK/MAPK signaling.[4]

Proposed Anticancer Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which 2'-hydroxychalcone exerts its anticancer effects on breast cancer cells.

G cluster_cell Breast Cancer Cell Chalcone 2'-Hydroxychalcone NFkB NF-κB Pathway Chalcone->NFkB Inhibits ROS ROS Accumulation NFkB->ROS ER_Stress Endoplasmic Reticulum Stress NFkB->ER_Stress JNK_MAPK JNK/MAPK Activation NFkB->JNK_MAPK Autophagy Autophagy ROS->Autophagy ER_Stress->Autophagy JNK_MAPK->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Induces CellDeath Cell Death Apoptosis->CellDeath

Anticancer Signaling of 2'-Hydroxychalcone

This guide provides a foundational understanding for researchers interested in the synthesis and potential therapeutic applications of 2-Hydroxy-3-methoxychalcone derivatives. The detailed protocols and compiled data serve as a valuable resource for further investigation and drug development efforts in this area.

References

Spectroscopic and Synthetic Profile of 2-Hydroxy-3-methoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methoxychalcone (IUPAC Name: (E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one), a flavonoid precursor with significant potential in medicinal chemistry. This document details the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for its synthesis and spectroscopic characterization, serving as a vital resource for researchers engaged in the study and application of chalcone derivatives.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 2-Hydroxy-3-methoxychalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-Hydroxy-3-methoxychalcone, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure. While a complete, experimentally verified dataset is not publicly available in a consolidated source, the expected chemical shifts can be predicted based on the analysis of similar chalcone structures.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of a related compound, 2'-hydroxychalcone, shows characteristic signals for the vinyl protons (H-α and H-β) as doublets with a coupling constant (J) of approximately 15.8 Hz, confirming the E (trans) configuration of the double bond. The aromatic protons appear in the region of δ 6.9-8.2 ppm. The phenolic hydroxyl proton is typically observed as a singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxy-3-methoxychalcone

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 3.9Singlet--OCH₃
~ 6.9 - 7.1Multiplet-Aromatic Protons (Ring A)
~ 7.4 - 7.6Multiplet-Aromatic Protons (Ring B)
~ 7.5Doublet~ 15.8H-α
~ 7.9Doublet~ 15.8H-β
~ 8.0 - 8.2Multiplet-Aromatic Protons (Ring B)
Downfield SingletSinglet--OH

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of 2-hydroxychalcones typically shows a signal for the carbonyl carbon (C=O) in the range of 193.65-193.74 ppm[1]. The carbon attached to the phenolic hydroxyl group appears around 163.54-163.61 ppm[1].

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxy-3-methoxychalcone

Chemical Shift (δ, ppm)Assignment
~ 56.0-OCH₃
~ 115 - 140Aromatic and Vinylic Carbons
~ 163.5C-OH
~ 193.7C=O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-3-methoxychalcone is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-3-methoxychalcone

Frequency (cm⁻¹)Functional Group
~ 3400O-H stretch (phenolic)
~ 3050C-H stretch (aromatic)
~ 1650C=O stretch (α,β-unsaturated ketone)
~ 1600, 1450C=C stretch (aromatic)
~ 1250C-O stretch (aryl ether)
~ 980C-H bend (trans C=C)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 2-Hydroxy-3-methoxychalcone (C₁₆H₁₄O₃), the exact mass is 254.09 g/mol [2].

Table 4: Mass Spectrometry Data for 2-Hydroxy-3-methoxychalcone

Ion ModePrecursor m/zKey Fragment Ions (m/z)
Positive ([M+H]⁺)255.1016[2]238, 225, 209[3]
Negative ([M-H]⁻)253.087[2]237.1, 240.1, 161[3]

The fragmentation of 2'-hydroxy chalcones can be complex due to isomerization to the corresponding flavanone in the mass spectrometer[4]. A common fragmentation pathway for chalcones is the retro-Diels-Alder (RDA) fission, leading to fragments representing the A and B rings.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of 2-Hydroxy-3-methoxychalcone.

Synthesis: Claisen-Schmidt Condensation

2-Hydroxy-3-methoxychalcone can be synthesized via a base-catalyzed Claisen-Schmidt condensation between 2-hydroxy-3-methoxybenzaldehyde and acetophenone.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Isopropyl alcohol

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and acetophenone in a suitable solvent like ethanol or isopropyl alcohol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a 40% aqueous solution of NaOH or KOH to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-Hydroxy-3-methoxychalcone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified chalcone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Parameters: For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer.

  • Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters: Acquire spectra in both positive and negative ion modes. For tandem MS (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 2-Hydroxy-3-methoxychalcone.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants 2-Hydroxy-3-methoxybenzaldehyde + Acetophenone Condensation Claisen-Schmidt Condensation Reactants->Condensation Purification Purification (Recrystallization) Condensation->Purification Product 2-Hydroxy-3-methoxychalcone Purification->Product NMR NMR (¹H, ¹³C) Product->NMR Structure Elucidation IR IR Product->IR Functional Group Identification MS MS Product->MS Molecular Weight & Fragmentation Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data

References

Physical and chemical properties of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxychalcone is a flavonoid, a class of natural compounds widely found in plants. Chalcones, characterized by their open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in the biosynthesis of flavonoids and isoflavonoids. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 2-Hydroxy-3-methoxychalcone. While the broader class of chalcones is known for its anticancer and anti-inflammatory properties, this document will focus on the established data for this specific molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Hydroxy-3-methoxychalcone is presented below. It is important to note that variations in reported values, such as melting point, may exist across different sources due to experimental conditions and purity levels. The compound is most accurately identified by its IUPAC name and CAS number.

PropertyValueSource(s)
IUPAC Name (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1]
CAS Number 7146-86-3[1][2]
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
Appearance Yellow solid
Melting Point 86 °C (359 K)
Boiling Point 434.5 °C (predicted)[2]
Solubility Soluble in acetone or methanol.
Flash Point 162.8 °C (predicted)[2]

Experimental Protocols

Synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt Condensation

The primary method for synthesizing 2-Hydroxy-3-methoxychalcone is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

Materials:

  • 2-hydroxyacetophenone

  • 3-methoxybenzaldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Ethanol/water (1:1) solution for recrystallization

Procedure:

  • To a solution of 2-hydroxyacetophenone (1.36 g, 10 mmol) in ethanol (10 ml), add 0.1 ml of piperidine as a catalyst.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-methoxybenzaldehyde (1.36 g, 10 mmol) to the vigorously stirred reaction mixture.

  • Continue stirring and leave the reaction mixture overnight.

  • The precipitated crystals are separated by filtration.

  • Recrystallize the crude product from an ethanol/water (1:1) solution to yield pure (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

A general workflow for the synthesis and characterization of 2-Hydroxy-3-methoxychalcone is depicted in the diagram below.

G Synthesis and Characterization Workflow Reactants 2-hydroxyacetophenone + 3-methoxybenzaldehyde Reaction Claisen-Schmidt Condensation (Ethanol, Piperidine, RT) Reactants->Reaction Precipitation Overnight Stirring & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Pure_Product Pure 2-Hydroxy-3-methoxychalcone Recrystallization->Pure_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Pure_Product->Characterization

Synthesis and Characterization Workflow

Spectral Data

The structural confirmation of 2-Hydroxy-3-methoxychalcone is achieved through various spectroscopic techniques. The key spectral data are summarized below.

Technique Data
¹H NMR (300 MHz, acetone-d₆, p.p.m.): δ 11.3 (s, 1H, OH), 7.9 (d, 1H, CH, arom., JH-H = 7.7 Hz), 7.8 (d, 1H, CH, ³JH-H = 15.6 Hz), 7.6 (d, 1H, CH, ³JH-H = 15.6 HZ), 7.3–7.4 (m, 5H, arom.), 7.2 (s, 1H, arom.), 6.94 (d, 1H, CH, arom., JH-H = 7.8 Hz), 3.7 (s, 3H, CH₃).
¹³C NMR (75 MHz, acetone-d₆, p.p.m.): δ 194.9 (CO), 160.8 (C—O), 159.7 (C—O), 144.7 (=CH), 136.2 (CH, arom.), 135.7 (Cquat, arom.), 129.3 (CH, arom.), 128.8 (CH, arom.), 121.1 (CH, arom.), 120.1 (δbCH), 119.3 (Cquat, arom.), 117.6 (CH, arom.), 117.4 (CH, arom), 115.7 (CH, arom.), 112.8 (CH, arom.), 55.1 (CH₃).
Mass Spectrometry MS-MS (Precursor Type: [M-H]⁻, Precursor m/z: 253.087): Top peaks at m/z 238, 225, 209. MS-MS (Precursor Type: [M+H]⁺, Precursor m/z: 255.1016): Top peaks at m/z 237.1, 240.1, 161.[1]
Infrared (IR) Spectroscopy FTIR data is available, typically showing characteristic peaks for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.[1]

Biological Activity and Signaling Pathways

Chalcone derivatives have been extensively studied for their potential therapeutic applications, with many exhibiting significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity: Chalcones have been shown to exert anti-inflammatory effects by modulating various signaling pathways. For instance, some chalcone derivatives inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often achieved through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.

Anticancer Activity: The anticancer activity of chalcones is attributed to their ability to interfere with multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some chalcones have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the PI3K/Akt/mTOR pathway. Furthermore, the inhibition of the NF-κB and STAT3 signaling pathways by certain chalcones has been linked to their ability to suppress tumor growth and progression.

While these activities are well-documented for the chalcone class of compounds, specific studies detailing the signaling pathways modulated by 2-Hydroxy-3-methoxychalcone are not available in the reviewed literature. Therefore, a specific signaling pathway diagram for this particular compound cannot be provided at this time. The diagram below illustrates a generalized overview of how a drug candidate's activity is investigated.

G General Workflow for Investigating Biological Activity Compound 2-Hydroxy-3-methoxychalcone In_Vitro In Vitro Studies (Cell Lines) Compound->In_Vitro Activity_Assay Biological Activity Assays (e.g., Cytotoxicity, Anti-inflammatory) In_Vitro->Activity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Activity_Assay->Mechanism_Study Pathway_ID Identification of Modulated Signaling Pathways Mechanism_Study->Pathway_ID In_Vivo In Vivo Studies (Animal Models) Pathway_ID->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

General Workflow for Investigating Biological Activity

Conclusion

2-Hydroxy-3-methoxychalcone is a readily synthesizable chalcone with well-defined chemical and physical properties. Its structural features suggest potential for biological activity, a characteristic of the broader chalcone family. While extensive research has highlighted the anti-inflammatory and anticancer potential of various chalcone derivatives through the modulation of key signaling pathways, further investigation is required to elucidate the specific mechanisms of action for 2-Hydroxy-3-methoxychalcone. This guide provides a solid foundation of its chemical and physical characteristics to support such future research and development endeavors.

References

2-Hydroxy-3-methoxychalcone: A Technical Guide to Its Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxychalcone is a flavonoid belonging to the chalcone subgroup, noted for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. While broadly classified as a naturally occurring compound, specific plant sources for 2-Hydroxy-3-methoxychalcone are not prominently documented in scientific literature. This technical guide synthesizes the available information on its origins, focusing on established synthetic routes due to the current ambiguity of its natural prevalence. It further details generalized isolation protocols for chalcones from botanical matrices and outlines the compound's known biological activities and associated signaling pathways.

Natural Sources and Occurrence

While some sources describe 2'-Hydroxy-3-methoxychalcone as a naturally occurring compound found in various plant species, specific details regarding the plant species, the part of the plant it is found in, and its abundance are not well-documented in the available literature.[1] Research has more concretely identified other structurally related chalcones in various plants. For instance, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone has been isolated from the leaves of Syzygium balsameum. Another related compound, 2′,6′-dihydroxy-3′-(2-hydroxy-3-methyl-3-butenyl)-4′-methoxychalcone, has been isolated from the whole plant of Anaphalis lactea.

Isolation Methodologies from Natural Sources

Given the absence of a specified natural source for 2-Hydroxy-3-methoxychalcone, a generalized experimental protocol for the isolation of chalcones from plant material is presented below. This protocol is based on common techniques used for the extraction and purification of flavonoids.

General Experimental Workflow for Chalcone Isolation

The isolation of chalcones from plant sources typically involves a multi-step process beginning with extraction, followed by fractionation and purification.

G A Plant Material (e.g., leaves, stems) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent-Solvent Partitioning (Fractionation) E->F G Column Chromatography (Silica Gel or Sephadex) F->G H Fraction Collection and TLC Analysis G->H I Purification of Target Fractions (e.g., Preparative HPLC, Recrystallization) H->I J Isolated Pure Chalcone I->J K Spectroscopic Characterization (NMR, MS, IR, UV) J->K

Caption: Generalized workflow for the isolation of chalcones from plant materials.

Detailed Experimental Protocol
  • Plant Material Preparation: The selected plant material (e.g., leaves) is collected, washed, and dried in the shade or a low-temperature oven to preserve the chemical constituents. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using maceration or Soxhlet extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extract is concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction enriched with the target chalcone is subjected to column chromatography using a stationary phase like silica gel or Sephadex. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is commonly employed.

  • Final Purification and Characterization: The fractions containing the purified compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization. The structure of the isolated chalcone is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.

Chemical Synthesis

The most prevalent method for the synthesis of 2-Hydroxy-3-methoxychalcone and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

General Synthesis Workflow

G A 2-Hydroxyacetophenone E Claisen-Schmidt Condensation A->E B 3-Methoxybenzaldehyde B->E C Base Catalyst (e.g., NaOH, KOH) C->E D Solvent (e.g., Ethanol, Methanol) D->E F Reaction Mixture E->F G Acidification F->G H Precipitation G->H I Filtration and Washing H->I J Crude 2-Hydroxy-3-methoxychalcone I->J K Recrystallization/Purification J->K L Pure 2-Hydroxy-3-methoxychalcone K->L

Caption: Workflow for the synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt condensation.

Synthesis Data of Related Chalcones
Chalcone DerivativeReactantsCatalyst/SolventYield (%)Reference
2',4-dihydroxy-3-methoxychalcone2-hydroxyacetophenone, 4-hydroxy-3-methoxybenzaldehyde (vanillin)40% aq. KOH / Methanol13.77[1]
2',4',4-trihydroxy-3-methoxychalcone2,4-dihydroxyacetophenone, 4-hydroxy-3-methoxybenzaldehyde (vanillin)40% aq. KOH / Methanol6.0[1]

Biological Activities and Signaling Pathways

Chalcones, as a class of compounds, are known to exhibit a wide range of biological activities. 2-Hydroxy-3-methoxychalcone and its derivatives have been reported to possess antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant activity of chalcones is attributed to their ability to scavenge free radicals and chelate metal ions. Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

G cluster_0 Chalcone 2-Hydroxy-3-methoxychalcone ROS Reactive Oxygen Species (ROS) Chalcone->ROS Scavenges NFkB NF-κB Signaling Pathway Chalcone->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Simplified diagram of the antioxidant and anti-inflammatory action of chalcones.

Anticancer Activity

The anticancer properties of chalcones are linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. The cytotoxic effects of related chalcones against various cancer cell lines are summarized below.

Chalcone DerivativeCell LineIC₅₀ (µg/mL)Reference
2',4-dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)12.80[1]
WiDr (Colon Cancer)19.57[1]
T47D (Breast Cancer)20.73[1]
2',4',4-trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)8.53[1]
WiDr (Colon Cancer)2.66[1]
T47D (Breast Cancer)24.61[1]

Conclusion

2-Hydroxy-3-methoxychalcone remains a compound of significant interest for its potential pharmacological applications. While its presence in nature is suggested, a clear botanical source has yet to be established. Consequently, chemical synthesis, primarily through the Claisen-Schmidt condensation, stands as the most reliable method for obtaining this compound for research purposes. Future studies should aim to identify and quantify 2-Hydroxy-3-methoxychalcone in natural sources to fully elucidate its role in the plant kingdom and to explore more sustainable production methods. Further investigation into its mechanisms of action will be crucial for the development of novel therapeutics.

References

The Multifaceted Biological Activities of 2-Hydroxy-3-methoxychalcone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are aromatic ketones with a 1,3-diaryl-2-propen-1-one backbone.[1] These compounds are widely distributed in the plant kingdom and serve as precursors for other flavonoids.[1][2] The unique α,β-unsaturated keto function, coupled with the two aromatic rings, endows chalcones with a wide spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[3] Among the vast array of chalcone derivatives, those bearing a 2-hydroxy-3-methoxy substitution pattern on one of the aromatic rings have garnered significant attention for their potent and diverse pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 2-Hydroxy-3-methoxychalcone derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. We will delve into the quantitative data supporting these activities, the experimental protocols used for their evaluation, and the underlying signaling pathways through which they exert their effects.

Biological Activities of 2-Hydroxy-3-methoxychalcone Derivatives

Anticancer Activity

2-Hydroxy-3-methoxychalcone and its derivatives have demonstrated promising anticancer properties. One such derivative has shown anticancer activity with an IC50 value of 3 μM in a neutrophil inhibition assay.[4] The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[5][6]

Anti-inflammatory Activity

Several 2-hydroxy-3-methoxychalcone derivatives exhibit potent anti-inflammatory effects. For instance, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] At a concentration of 10 μM, this compound inhibited NO production by approximately 72.58%.[3] The anti-inflammatory action of these derivatives is often mediated by the downregulation of pro-inflammatory enzymes and cytokines.[7][8]

Antioxidant Activity

The antioxidant potential of 2-hydroxy-3-methoxychalcone derivatives has been evaluated using various assays. One study on hydroxy dimethoxy chalcone derivatives reported the IC50 value for the DPPH radical scavenging activity of 2'-hydroxy-3,4-dimethoxychalcone to be 975 µg/mL.[9] The presence of the hydroxyl group is considered crucial for the antioxidant activity of chalcones.[10]

Antimicrobial Activity

Chalcone derivatives have been investigated for their efficacy against a range of microbial pathogens. Methoxy chalcone derivatives have shown promising antimicrobial activities.[5] While specific data for a broad range of 2-hydroxy-3-methoxychalcone derivatives is still emerging, the general class of methoxylated chalcones has demonstrated activity against both bacteria and fungi.[1][11]

Anti-melanogenic Activity

Interestingly, 2′-hydroxy-3,6′-dimethoxychalcone has also been found to possess anti-melanogenic properties. In α-MSH-stimulated B16F10 melanoma cells, this compound inhibited melanogenesis by approximately 31.42% and tyrosinase activity by about 37.97% at a concentration of 5 μM.[3]

Data Presentation: Quantitative Biological Activities

DerivativeBiological ActivityAssayCell Line/OrganismKey ParameterValueReference
2-Hydroxy-3-methoxychalconeAnticancerNeutrophil InhibitionNeutrophilsIC503 μM[4]
2′-hydroxy-3,6′-dimethoxychalconeAnti-inflammatoryNitric Oxide ProductionRAW 264.7% Inhibition~72.58% at 10 μM[3]
2′-hydroxy-3,6′-dimethoxychalconeAnti-melanogenicMelanogenesis InhibitionB16F10% Inhibition~31.42% at 5 μM[3]
2′-hydroxy-3,6′-dimethoxychalconeAnti-melanogenicTyrosinase ActivityB16F10% Inhibition~37.97% at 5 μM[3]
2'-hydroxy-3,4-dimethoxychalconeAntioxidantDPPH Radical Scavenging-IC50975 µg/mL[9]

Experimental Protocols

General Synthesis of 2-Hydroxy-3-methoxychalcone Derivatives

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[5]

  • Reactants: An appropriately substituted 2-hydroxy-3-methoxyacetophenone is reacted with a substituted benzaldehyde.

  • Catalyst: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a polar solvent like ethanol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated.

  • Workup: The reaction is usually quenched by acidification with a dilute acid (e.g., HCl). The precipitated chalcone is then filtered, washed, and purified, often by recrystallization.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the 2-hydroxy-3-methoxychalcone derivative for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The amount of nitric oxide produced in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-only control.

MTT Cytotoxicity Assay for Anticancer Activity
  • Cell Culture: A human cancer cell line (e.g., T47D breast cancer cells) is maintained in a suitable culture medium.[5]

  • Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for attachment.[5]

  • Compound Treatment: The cells are treated with a range of concentrations of the chalcone derivative and incubated for a defined period (e.g., 24 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is determined.[5]

Antimicrobial Assay (Disc Diffusion Method)
  • Microbial Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth to a specific turbidity.[5]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial culture and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar).[5]

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the chalcone derivative and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-hydroxy-3-methoxychalcone derivatives are mediated through the modulation of various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory actions of these chalcones are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.[8][12]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. 2-hydroxy-3-methoxychalcone derivatives can inhibit the degradation of IκB, thereby preventing NF-κB activation.[12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, also plays a crucial role in inflammation. These chalcone derivatives can suppress the phosphorylation of these MAPKs, leading to a reduction in the production of inflammatory mediators.[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB NF-κB-IκB (Inactive) Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_genes Induces Transcription LPS LPS LPS->TLR4 Chalcone 2-Hydroxy-3-methoxychalcone Derivative Chalcone->MAPK_pathway Inhibits Chalcone->IKK Inhibits

Anti-inflammatory signaling pathways targeted by 2-Hydroxy-3-methoxychalcone derivatives.
Anti-melanogenic Signaling Pathways

The inhibition of melanin synthesis by these compounds involves the modulation of several signaling cascades:

  • PKA/CREB Pathway: This pathway is a key regulator of melanogenesis. 2-hydroxy-3-methoxychalcone derivatives can suppress the phosphorylation of PKA and CREB, leading to decreased expression of the master regulator of melanogenesis, MITF.[3]

  • PI3K/Akt Pathway: The activation of this pathway can also influence melanogenesis. These chalcones can inhibit the phosphorylation of Akt.[3]

  • Wnt/β-catenin Pathway: This pathway is also implicated in the regulation of melanogenesis.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Induces Transcription Melanogenesis_genes Melanogenesis Genes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenesis_genes Induces Transcription aMSH α-MSH aMSH->MC1R Chalcone 2-Hydroxy-3-methoxychalcone Derivative Chalcone->PKA Inhibits

Inhibition of the PKA/CREB anti-melanogenic signaling pathway.
Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a 2-hydroxy-3-methoxychalcone derivative in vitro.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture treatment Treat with Chalcone Derivative cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation measurement Measure NO production (Griess Assay) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

A generalized experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Perspectives

2-Hydroxy-3-methoxychalcone derivatives represent a promising class of bioactive compounds with a wide array of pharmacological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, and antimicrobial assays highlights their potential for the development of novel therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a solid foundation for further drug discovery and development efforts. Future research should focus on synthesizing and screening a broader range of these derivatives to establish more definitive structure-activity relationships, as well as conducting in vivo studies to validate their therapeutic potential. The versatility and accessibility of the chalcone scaffold ensure that 2-hydroxy-3-methoxychalcone derivatives will remain an exciting area of investigation for medicinal chemists and pharmacologists.

References

In Vitro Antioxidant Activity of 2-Hydroxy-3-methoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of 2-Hydroxy-3-methoxychalcone. While direct quantitative data for this specific chalcone is limited in publicly available literature, this document synthesizes findings from structurally related 2'-hydroxy and methoxy-substituted chalcones to provide a comprehensive understanding of its potential antioxidant profile. This guide covers detailed experimental protocols for key antioxidant assays, a comparative analysis of antioxidant activity with related compounds, and an exploration of the underlying signaling pathways.

Comparative Antioxidant Activity

Chalcone DerivativeDPPH Assay (IC50)ABTS Assay (IC50)FRAP AssayReference
2'-Hydroxy-4'-methoxychalcone--Active[1]
2',4',4-Trihydroxychalcone26.55 ± 0.55 µg/mL--[2]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one6.89 µg/mL--[3]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one3.39 µg/mL--[3]
p-Hydroxy-m-Methoxy Chalcone (pHmMC)11.9 µg/mL--[4]
4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone190 µg/mL (DPPH)-H₂O₂ scavenging[5]

Note: The antioxidant activity of 2'-hydroxychalcones is primarily attributed to the substituents on the A and B rings, as the 2'-hydroxyl group is involved in a strong hydrogen bond with the adjacent carbonyl oxygen.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of in vitro antioxidant activity studies. The following sections outline the standard protocols for the most common assays used to evaluate the antioxidant potential of chalcone derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is a deep violet colored solution, to the pale yellow hydrazine by an antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of 2-Hydroxy-3-methoxychalcone in a suitable solvent (e.g., methanol or ethanol). From this, prepare serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Control and Blank: A control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound are also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Compound: Prepare stock and serial dilutions of 2-Hydroxy-3-methoxychalcone.

  • Reaction Mixture: Add a small volume of the test compound to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated using the same formulas as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Preparation of Test Compound: Prepare various concentrations of 2-Hydroxy-3-methoxychalcone.

  • Reaction Mixture: Add the test compound solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting blue solution at 593 nm.

  • Standard Curve: A standard curve is prepared using a known antioxidant, such as Trolox or ascorbic acid.

  • Calculation of Antioxidant Power: The antioxidant capacity of the test compound is determined from the standard curve and expressed as µM of Trolox equivalents or another standard.

Signaling Pathways and Experimental Workflows

General Antioxidant Mechanism of Chalcones

Chalcones exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. The presence of hydroxyl and methoxy groups on the aromatic rings enhances their electron-donating capacity, which is crucial for neutralizing free radicals.

G Chalcone 2-Hydroxy-3-methoxychalcone Neutralization Radical Neutralization Chalcone->Neutralization Donates H atom or electron Nrf2_pathway Nrf2-ARE Pathway Activation Chalcone->Nrf2_pathway ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH, H₂O₂) ROS->Neutralization CellularDamage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Neutralization->CellularDamage Prevents AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) Nrf2_pathway->AntioxidantEnzymes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: General antioxidant mechanism of chalcones.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound like 2-Hydroxy-3-methoxychalcone using multiple assays.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound 2-Hydroxy-3-methoxychalcone Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP Absorbance Spectrophotometric Absorbance Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculation of % Inhibition Absorbance->Calculation IC50 Determination of IC50 Values Calculation->IC50

Caption: Experimental workflow for antioxidant assays.

Conclusion

While direct experimental data on the in vitro antioxidant activity of 2-Hydroxy-3-methoxychalcone is not extensively documented, the available information on structurally analogous compounds suggests that it likely possesses significant antioxidant properties. The presence of both a hydroxyl and a methoxy group on the A ring is expected to contribute to its radical scavenging capabilities. Further in vitro studies employing the standardized protocols outlined in this guide are necessary to precisely quantify its antioxidant potential and to fully elucidate its mechanisms of action. The provided experimental workflows and conceptual diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development aiming to investigate the antioxidant properties of this and other chalcone derivatives.

References

Anticancer properties of 2-Hydroxy-3-methoxychalcone on specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological activities, including notable anticancer properties. Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for extensive derivatization, leading to compounds with varied and potent biological effects. This technical guide focuses on the anticancer properties of specific hydroxy- and methoxy-substituted chalcones, with a primary emphasis on 2',4-dihydroxy-3-methoxychalcone and its closely related derivatives, due to the availability of detailed research on their mechanisms of action against various cancer cell lines. This document will provide a comprehensive summary of their cytotoxic effects, delve into the intricate signaling pathways they modulate, and outline the experimental methodologies used to elucidate these properties.

Data Presentation: Cytotoxicity of Hydroxy-Methoxychalcones

The following tables summarize the cytotoxic activity of selected hydroxy-methoxychalcones against various human cancer cell lines, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: IC50 Values of 2',4-dihydroxy-3-methoxychalcone [1][2][3][4]

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Cancer12.80[1][3][4]
WiDrColon Cancer19.57[1][3][4]
T47DBreast Cancer20.73[1][4]

Table 2: IC50 Values of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) [5]

Cell LineCancer TypeIC50 (µM)
RPMI8226Multiple Myeloma25.97[5]
MM.1SMultiple Myeloma18.36[5]
U266Multiple Myeloma15.02[5]

Table 3: IC50 Values of Other Related Chalcones

CompoundCell LineCancer TypeIC50Reference
2',4',4-trihydroxy-3-methoxychalconeHeLaCervical Cancer8.53 µg/mL[1][2]
2',4',4-trihydroxy-3-methoxychalconeWiDrColon Cancer2.66 µg/mL[1][2]
2',4',4-trihydroxy-3-methoxychalconeT47DBreast Cancer24.61 µg/mL[1][2]
Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalconeHeLaCervical Cancer4.17 µM[6]
Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalconeHepG2Liver Cancer18.54 µM[6]
Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalconeAGSGastric Cancer9.28 µM[6]
Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalconeBXPC-3Pancreatic Cancer35.74 µM[6]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the anticancer properties of these chalcones.

Cell Culture and Viability Assays
  • Cell Lines and Culture Conditions: Human cancer cell lines such as HeLa (cervical), WiDr (colon), T47D (breast), RPMI8226, MM.1S, and U266 (multiple myeloma) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]

  • MTT Assay: This colorimetric assay was used to assess cell viability.[2] Cells were seeded in 96-well plates and treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24 hours).[2][4] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated.

  • CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was also utilized to determine cell proliferation.[5] Cells were treated with the test compound, and then the CCK-8 solution was added. After incubation, the absorbance was measured to quantify the number of viable cells.[5]

Apoptosis Detection
  • Hoechst 33324 Staining: To observe nuclear morphology changes indicative of apoptosis, cells were stained with Hoechst 33324, a fluorescent dye that binds to DNA.[5] After treatment with the chalcone, cells were stained and visualized under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.[5]

  • Flow Cytometry with Annexin V-FITC/PI Staining: This method quantifies the percentage of apoptotic cells. After treatment, cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were then added. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. The stained cells were then analyzed by a flow cytometer.

Western Blot Analysis

Western blotting was employed to determine the expression levels of proteins involved in signaling pathways.

  • Cell Lysis: Treated and untreated cells were harvested and lysed in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with specific primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, Bcl-2, Bax, caspases).[5]

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Research indicates that hydroxy-methoxychalcones exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and inhibition of cell proliferation.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated.

Studies on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) have shown that it effectively suppresses the proliferation of multiple myeloma cells by inhibiting this pathway.[5] DMEC treatment leads to a dose-dependent decrease in the expression of PI3K and the phosphorylation of Akt and mTOR.[5] The inhibition of this pathway ultimately leads to the induction of apoptosis.

PI3K_Akt_mTOR_Pathway DMEC 2,4-dihydroxy-3'-methoxy- 4'-ethoxychalcone (DMEC) PI3K PI3K DMEC->PI3K inhibition pAkt p-Akt PI3K->pAkt pmTOR p-mTOR pAkt->pmTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Apoptosis Apoptosis pmTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by DMEC.

Mitochondria-Mediated Apoptosis Pathway

Hydroxy-methoxychalcones have been shown to induce apoptosis through the intrinsic, or mitochondria-mediated, pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Treatment with DMEC resulted in the upregulation of the pro-apoptotic protein Bad and the downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase), which ultimately leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and programmed cell death.[5]

Apoptosis_Pathway Chalcone Hydroxy-Methoxychalcone Bcl2 Bcl-2 Chalcone->Bcl2 downregulation Bad Bad Chalcone->Bad upregulation CytoC Cytochrome c (release) Bcl2->CytoC Bad->CytoC Casp9 Caspase-9 (cleaved) CytoC->Casp9 Casp3 Caspase-3 (cleaved) Casp9->Casp3 PARP PARP Casp3->PARP PARP_cleaved Cleaved PARP PARP->PARP_cleaved Apoptosis Apoptosis PARP_cleaved->Apoptosis

Caption: Induction of mitochondria-mediated apoptosis by hydroxy-methoxychalcones.

Conclusion

The available scientific literature strongly supports the potential of hydroxy-methoxychalcones, particularly derivatives like 2',4-dihydroxy-3-methoxychalcone and 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, as promising anticancer agents. Their ability to induce apoptosis and inhibit critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, in a variety of cancer cell lines highlights their therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anticancer properties of this valuable class of compounds. Further in-vivo studies are warranted to translate these promising in-vitro findings into effective clinical applications.

References

Antimicrobial and Antifungal Potential of 2-Hydroxy-3-methoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chalcones as Antimicrobial and Antifungal Agents

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These naturally occurring and synthetic compounds have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings is known to influence their biological activity.[2]

Quantitative Data on Related Hydroxy- and Methoxy-Substituted Chalcones

To provide a comparative context for the potential activity of 2-Hydroxy-3-methoxychalcone, the following tables summarize the antimicrobial and antifungal activities of structurally similar chalcones reported in the literature.

Table 1: Antibacterial Activity of Selected Hydroxy- and Methoxy-Substituted Chalcones

CompoundBacterial StrainAssay TypeResultReference
2'-Hydroxy-4',6',4-trimethoxychalconeStaphylococcus aureusAgar Diffusion8.0 mm inhibition zone (at 5.0% conc.)[4]
2'-Hydroxy-4',6',4-trimethoxychalconeEscherichia coliAgar Diffusion14.0 mm inhibition zone (at 5.0% conc.)[4]
4-MethoxychalconeStaphylococcus aureusAgar Diffusion6.3 mm inhibition zone (at 5.0% conc.)[4]
4-MethoxychalconeEscherichia coliAgar Diffusion10.0 mm inhibition zone (at 5.0% conc.)[4]
3'-MethoxychalconePseudomonas aeruginosaBroth MicrodilutionMIC = 7.8 µg/mL[2]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureusMicrodilutionMIC = 125 µg/mL[5]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilisMicrodilutionMIC = 62.5 µg/mL[5]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coliMicrodilutionMIC = 250 µg/mL[5]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosaMicrodilutionMIC = 125 µg/mL[5]

Table 2: Antifungal Activity of Selected Hydroxy- and Methoxy-Substituted Chalcones

CompoundFungal StrainAssay TypeResultReference
2-HydroxychalconeTrichophyton rubrumBroth MicrodilutionMIC = 7.8 mg/L[6]
2-HydroxychalconeTrichophyton mentagrophytesBroth MicrodilutionMIC = 7.8 mg/L[6]
3',4',5'-TrimethoxychalconeCandida kruseiBroth MicrodilutionMIC = 3.9 µg/mL[2]
2-Hydroxy-4,4',6'-trimethoxychalconeUstilago cynodontisSpore Germination Inhibition>78% inhibition (at 2000 ppm)[7]
2-Hydroxy-4,4',6'-trimethoxy chalconeAlternaria brassicicolaSpore Germination Inhibition>78% inhibition (at 2000 ppm)[7]
2-Hydroxy-4,4',6'-trimethoxy chalconeAlternaria solaniSpore Germination Inhibition>78% inhibition (at 2000 ppm)[7]
2-Hydroxy-4,4',6'-trimethoxy chalconeAspergillus flavusSpore Germination Inhibition>78% inhibition (at 2000 ppm)[7]
3'-HydroxychalconeCryptococcus gattiiBroth MicrodilutionFungicidal Activity[8]

Detailed Experimental Protocols

The following are detailed, generalized protocols for determining the antimicrobial and antifungal activity of chalcones, which can be adapted for 2-Hydroxy-3-methoxychalcone.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[9]

Materials:

  • Test chalcone (e.g., 2-Hydroxy-3-methoxychalcone)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (microorganism in broth without chalcone)

  • Negative control (broth only)

  • Standard antibiotic or antifungal agent (e.g., ampicillin, fluconazole)

Procedure:

  • Preparation of Chalcone Stock Solution: Dissolve the chalcone in DMSO to a high concentration (e.g., 1000 µg/mL).[10]

  • Serial Dilutions: Perform serial two-fold dilutions of the chalcone stock solution in the appropriate broth directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[9]

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria[9] and at 28-35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the chalcone at which no visible growth (turbidity) of the microorganism is observed.[9]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the chalcone that results in no microbial growth on the agar plate.[9]

Agar Well/Disk Diffusion Assay

This method is used to assess the extent of antimicrobial activity by measuring the zone of inhibition.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or sterile paper discs

  • Test chalcone solution at various concentrations

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.

  • Application of Chalcone:

    • Well Diffusion: A sterile cork borer is used to create wells in the agar. A fixed volume of the chalcone solution is then added to each well.

    • Disk Diffusion: Sterile paper discs are impregnated with a known concentration of the chalcone solution and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of no growth around the well or disc is measured in millimeters.

Visualizations

Experimental Workflows

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Chalcone_Stock Prepare Chalcone Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Chalcone in 96-well Plate Chalcone_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Determination_Workflow MIC_Plate MIC Plate Wells (No Visible Growth) Aliquot Take Aliquot (e.g., 10 µL) MIC_Plate->Aliquot Spot_Plate Spot onto Agar Plate Aliquot->Spot_Plate Incubate_Plate Incubate Agar Plate Spot_Plate->Incubate_Plate Read_MBC Read MBC/MFC (Lowest concentration with no growth) Incubate_Plate->Read_MBC

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination.

Potential Signaling Pathway Inhibition

Some methoxy-substituted hydroxychalcones have been shown to exhibit antivirulence activity against Acinetobacter baumannii by downregulating the expression of genes associated with biofilm formation and adhesion, such as ompA and bap.[11]

Signaling_Pathway_Inhibition Chalcone 2'-Hydroxy-2- methoxychalcone ompA ompA gene expression Chalcone->ompA inhibits bap bap gene expression Chalcone->bap inhibits Biofilm Biofilm Formation ompA->Biofilm Adhesion Adhesion ompA->Adhesion bap->Biofilm Virulence A. baumannii Virulence Biofilm->Virulence Adhesion->Virulence

Caption: Inhibition of Virulence Factor Gene Expression in A. baumannii.

Conclusion

While direct antimicrobial and antifungal data for 2-Hydroxy-3-methoxychalcone are yet to be reported, the established activity of structurally related compounds suggests that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its potential as a novel antimicrobial or antifungal agent. Future research should focus on performing these assays to elucidate the specific activity spectrum and potency of 2-Hydroxy-3-methoxychalcone.

References

The Potential of Substituted Hydroxychalcones in Inflammation-Modulating Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response fundamental to immunity and tissue repair. However, its dysregulation is a key pathological feature of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Substituted hydroxychalcones, a class of naturally occurring and synthetic compounds, have emerged as promising candidates due to their significant anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Anti-inflammatory Mechanisms of Substituted Hydroxychalcones

Substituted hydroxychalcones exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the direct inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2). Substituted hydroxychalcones have been shown to interfere with this pathway at multiple points, ultimately leading to a reduction in the production of these inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB_P P-IκB IκB->IκB_P NF-κB NF-κB NF-κB_active Active NF-κB Hydroxychalcones Hydroxychalcones Hydroxychalcones->IKK Inhibits IκB_P->NF-κB_active Degrades, releasing DNA DNA NF-κB_active->DNA Translocates and binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Induces transcription

Inhibition of the NF-κB Signaling Pathway by Hydroxychalcones
Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, is another crucial pathway in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which, in turn, upregulate the expression of pro-inflammatory genes. Several substituted hydroxychalcones have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory signaling.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP-1 AP-1 MAPK->AP-1 Activates Hydroxychalcones Hydroxychalcones Hydroxychalcones->MAPK Inhibits phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes Induces transcription

Modulation of the MAPK Signaling Pathway by Hydroxychalcones

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of substituted hydroxychalcones is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various inflammatory targets. The following tables summarize the reported IC50 values for a selection of substituted hydroxychalcones.

Table 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)15-LOX IC50 (µM)Reference
2'-Hydroxy-4'-methoxychalcone>1008.2--[2]
2'-Hydroxy-3,4-dimethoxychalcone-11.6--[2]
(E)-2-O-farnesyl chalcone---5.7[3]
3-O-geranyl chalcone---11.8[3]
Compound 5l-8.2--[2]
Compound 5h-22.6--[2]
Pyrazole Derivative PYZ9-0.720.52-1.59-[4]
7-substituted coumarin 12a--2.8-[5]
7-substituted coumarin 12b--2.1-[5]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundNO Production IC50 (µM)Reference
2'-Methoxy-3,4-dichlorochalcone7.1-9.6[6]
2'-Hydroxy-6'-methoxychalcone7.1-9.6[6]
2'-Hydroxy-3-bromo-6'-methoxychalcone7.1-9.6[6]
2'-Hydroxy-4',6'-dimethoxychalcone7.1-9.6[6]
2',3',5,7-Tetrahydroxyflavone19.7[7]
Luteolin (3',4',5,7-Tetrahydroxyflavone)17.1[7]
2'-Hydroxy-3,6'-dimethoxychalcone (10 µM)~72.58% inhibition[1]

Table 3: Inhibition of Pro-inflammatory Cytokine Production

CompoundTarget CytokineIC50 (µM) / % InhibitionCell LineReference
2',4',4-Trihydroxy-3'-geranylchalconeIL-6Potent inhibitionMG-63[8]
2'-Hydroxy-3,6'-dimethoxychalconeIL-6Significant decreaseRAW 264.7[1]
2'-Hydroxy-3,6'-dimethoxychalconeTNF-αSignificant decreaseRAW 264.7[1]
BHMCTNF-α15.2U937[9]
BHMCIL-1β22.8U937[9]
BHMCIL-618.5U937[9]

Experimental Protocols for Assessing Anti-inflammatory Effects

A standardized workflow is crucial for the reliable evaluation of the anti-inflammatory properties of substituted hydroxychalcones. The following diagram illustrates a typical experimental pipeline, followed by detailed protocols for key in vitro and in vivo assays.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation & Chalcone Treatment Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_ELISA Western_Blot Protein Expression (Western Blot) LPS_Stimulation->Western_Blot COX_LOX_Assay Enzyme Inhibition Assays (COX/LOX) Animal_Model Animal Model (e.g., Rat Paw Edema) Chalcone_Admin Chalcone Administration Animal_Model->Chalcone_Admin Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Chalcone_Admin->Inflammation_Induction Measurement Measurement of Edema Inflammation_Induction->Measurement Histo Histopathological Analysis Measurement->Histo

Experimental Workflow for Anti-inflammatory Evaluation
In Vitro Assays

This assay is a standard method to screen for anti-inflammatory compounds that inhibit the production of NO, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.[10]

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test hydroxychalcone for 1-2 hours.[11] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[12][13]

  • NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12][13] The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.[14]

  • Cell Viability: A concurrent MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatants.

  • Sample Collection: Culture supernatants from LPS-stimulated and hydroxychalcone-treated RAW 264.7 cells are collected.[10]

  • ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.[15][16] Briefly, the supernatant is added to wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal. The absorbance is read, and the cytokine concentration is determined from a standard curve.[17][18][19]

Western blotting is employed to investigate the effect of hydroxychalcones on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined.[20]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.[21] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[20]

In Vivo Assay

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[22]

  • Animals: Male Wistar rats are typically used.

  • Treatment: The test hydroxychalcone is administered orally or intraperitoneally, usually 30-60 minutes before the induction of inflammation.[22][23] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[23]

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.[23][24] The contralateral paw may be injected with saline as a control.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23][25]

  • Data Analysis: The increase in paw volume (edema) is calculated, and the percentage inhibition of edema by the test compound is determined relative to the control group.

Conclusion

Substituted hydroxychalcones represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their multifaceted mechanism of action, targeting key inflammatory pathways like NF-κB and MAPK, and their demonstrated efficacy in both in vitro and in vivo models, underscore their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these compounds for clinical applications. Further research focusing on structure-activity relationships, pharmacokinetic profiling, and safety assessments will be crucial in translating the promise of substituted hydroxychalcones into effective treatments for inflammatory diseases.

References

A Comprehensive Technical Guide to 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 2-Hydroxy-3-methoxychalcone, a chemical compound belonging to the chalcone family. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's chemical identity, including its IUPAC name and CAS number, and addresses potential naming ambiguities.

Chemical Identity and Structure

The nomenclature of substituted chalcones can be ambiguous. The position of substituents on the two phenyl rings of the chalcone backbone is critical for accurate identification. For "2-Hydroxy-3-methoxychalcone," two primary isomers exist depending on the placement of the hydroxyl and methoxy groups.

Isomer 1: 2'-Hydroxy-3-methoxychalcone

In this isomer, the hydroxyl group is located at the 2' position of the phenyl ring attached to the carbonyl group, and the methoxy group is at the 3 position of the other phenyl ring.

  • Common Name: 2'-Hydroxy-3-methoxychalcone

  • IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1]

  • CAS Number: 7146-86-3[1][2]

Isomer 2: 2-Hydroxy-3-methoxychalcone

In this isomer, both the hydroxyl and methoxy groups are substituents on the same phenyl ring, which is attached to the carbon-carbon double bond.

  • IUPAC Name: (E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one[3]

  • CAS Number: 144100-21-0[3]

Physicochemical Data

A summary of the key physicochemical properties for both isomers is presented below for comparative analysis.

Property2'-Hydroxy-3-methoxychalcone3-(2-Hydroxy-3-methoxyphenyl)-1-phenyl-propenone
Molecular Formula C₁₆H₁₄O₃[1][2]C₁₆H₁₄O₃[3]
Molecular Weight 254.28 g/mol [2]254.28 g/mol [3]
Boiling Point 434.5 °C[2]Not available
Flash Point 162.8 °C[2]Not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of chalcones are crucial for reproducibility and further research. The following outlines a general methodology for the Claisen-Schmidt condensation, a common method for synthesizing chalcones.

General Synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt Condensation

This protocol describes a typical base-catalyzed condensation reaction between an appropriate acetophenone and a benzaldehyde.

  • Workflow Diagram

G General Synthesis Workflow Reactants Equimolar amounts of 2'-hydroxyacetophenone and 3-methoxybenzaldehyde Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add aqueous solution of NaOH or KOH (catalyst) Solvent->Catalyst Reaction Stir at room temperature (Monitor by TLC) Catalyst->Reaction Quench Pour into cold water and acidify with HCl Reaction->Quench Precipitate Filter the precipitate Quench->Precipitate Purify Recrystallize from Ethanol Precipitate->Purify Product 2'-Hydroxy-3-methoxychalcone Purify->Product

Caption: Workflow for the synthesis of 2'-Hydroxy-3-methoxychalcone.

  • Detailed Steps:

    • Reactant Preparation: Dissolve equimolar amounts of the corresponding substituted acetophenone and benzaldehyde in a suitable solvent, typically ethanol or methanol.

    • Catalysis: Slowly add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the reaction mixture.

    • Reaction: Stir the mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Acidify the solution with dilute hydrochloric acid to precipitate the chalcone.

    • Purification: Filter the crude product, wash it with cold water, and then purify it by recrystallization from a suitable solvent like ethanol.

Signaling Pathways

Chalcones are known to interact with various biological pathways. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a chalcone derivative, leading to an anti-inflammatory response.

G Hypothetical Anti-inflammatory Signaling Pathway Chalcone 2-Hydroxy-3-methoxychalcone IKK IKK Complex Chalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Transcription Activation

References

Methodological & Application

Application Notes: Synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant precursors in the biosynthesis of flavonoids.[1][2] 2-Hydroxy-3-methoxychalcone is a specific chalcone derivative that has garnered interest for its potential therapeutic properties. It is a naturally occurring compound that serves as an intermediate in flavonoid biosynthesis and is known to modulate multiple signaling pathways.[1] Research indicates that it possesses significant antioxidant, anti-inflammatory, and anticancer activities, making it a compound of interest for drug development in areas targeting oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases.[1][3]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2] This base-catalyzed reaction involves the condensation of an aldehyde (lacking an α-hydrogen) with a ketone (containing an α-hydrogen).[4][5] This document provides detailed protocols, reaction parameters, and the underlying mechanism for the synthesis of 2-Hydroxy-3-methoxychalcone.

General Reaction Scheme

The synthesis is achieved through the base-catalyzed condensation of 2-hydroxyacetophenone and 3-methoxybenzaldehyde.

Caption: General reaction for 2-Hydroxy-3-methoxychalcone synthesis.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism, followed by dehydration.

  • Enolate Formation: A strong base removes an acidic α-hydrogen from the 2-hydroxyacetophenone to form a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methoxybenzaldehyde.[6]

  • Aldol Addition: A tetrahedral intermediate is formed, which is then protonated by the solvent (e.g., water or alcohol) to yield a β-hydroxy ketone (aldol addition product).

  • Dehydration: The aldol product readily dehydrates under the basic conditions, as the resulting double bond is conjugated with both aromatic rings and the carbonyl group, forming the stable chalcone product.[7]

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

General Experimental Workflow

The synthesis, regardless of the specific protocol, follows a general workflow from reaction setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Reactants Dissolve Reactants (Aldehyde & Ketone) in Solvent Catalyst Add Base Catalyst Reactants->Catalyst Stir Stir at Controlled Temperature Catalyst->Stir Monitor Monitor via TLC Stir->Monitor Workup Quench Reaction (e.g., add to ice water) Monitor->Workup Acidify Acidify with HCl to Precipitate Product Workup->Acidify Filter Filter Crude Product Acidify->Filter Purify Recrystallize or use Column Chromatography Filter->Purify Characterize Characterize Product (MP, NMR, IR, MS) Purify->Characterize

Caption: General laboratory workflow for chalcone synthesis.

Protocol 1: Optimized Synthesis Using Sodium Hydroxide in Isopropyl Alcohol

This protocol is based on an optimized method designed for high yield and purity.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (0.05 mol) and 3-methoxybenzaldehyde (0.05 mol) in 50 mL of isopropyl alcohol (IPA).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add 20 mL of a 40% (w/v) aqueous solution of sodium hydroxide (NaOH).

  • Reaction Progression: Maintain the reaction at 0°C with continuous, vigorous stirring for approximately 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Stir until the ice has melted, then slowly acidify the mixture with dilute hydrochloric acid (10% HCl) until it is acidic to litmus paper. A yellow solid will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Purify the solid by recrystallization from ethanol to obtain bright yellow crystals.

Protocol 2: Conventional Synthesis Using Potassium Hydroxide in Ethanol

This method represents a widely used, traditional approach to chalcone synthesis.[8]

  • Reactant Preparation: Dissolve 2-hydroxyacetophenone (10 mmol) and 3-methoxybenzaldehyde (10 mmol) in 30 mL of ethanol in a flask with a magnetic stirrer.

  • Reaction Initiation: To the stirred solution, add 15 mL of a 40% (w/v) aqueous solution of potassium hydroxide (KOH).

  • Reaction Progression: Stir the mixture at room temperature for 24 hours. The solution will typically turn a deep color and a precipitate may form.

  • Product Isolation: Pour the reaction mixture into 150 mL of cold water and acidify with dilute HCl.

  • Purification: Filter the resulting precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent like methanol or an ethanol/water mixture.

Protocol 3: Green Synthesis via Solvent-Free Grinding (Mechanochemistry)

This eco-friendly protocol avoids the use of organic solvents, reduces reaction time, and often results in high yields.[9][10]

  • Reactant Preparation: Place 2-hydroxyacetophenone (5 mmol), 3-methoxybenzaldehyde (5 mmol), and powdered potassium hydroxide (10 mmol, 2 eq.) into a mortar.

  • Reaction Progression: Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will typically become a paste and change color.[9] The reaction can be monitored by taking a small sample, dissolving it in a solvent, and running a TLC.

  • Product Isolation: After grinding, add 50 mL of cold water to the mortar and stir to dissolve the base. Acidify with 10% HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
ParameterProtocol 1 (Optimized)Protocol 2 (Conventional)Protocol 3 (Grinding)Reference(s)
Catalyst Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Potassium Hydroxide (KOH)[8][9]
Solvent Isopropyl Alcohol (IPA)EthanolSolvent-Free[8][9]
Temperature 0°CRoom TemperatureRoom Temperature[8][9]
Time ~4 hours24 hours15-30 minutes[8][9]
Typical Yield High (>85%)Moderate to High (60-85%)Very High (>90%)[9][11]

Yields are estimates based on similar chalcone syntheses and may vary.

Table 2: Physical and Spectroscopic Characterization Data

The following table presents expected characterization data for the synthesized 2-Hydroxy-3-methoxychalcone, with reference values from closely related structures.

PropertyDataReference Compound/Note
Appearance Yellow Crystalline SolidTypical for chalcones
Melting Point To be determined2',4-dihydroxy-3-methoxychalcone: 114-115 °C[8]
¹H NMR Expected signals for aromatic protons, vinyl protons (α & β), methoxy group, and hydroxyl group.The α and β vinyl protons typically appear as doublets in the 7-8 ppm range.
¹³C NMR Expected signals for carbonyl carbon (~190 ppm), aromatic carbons, vinyl carbons, and methoxy carbon.Carbonyl carbon is a key identifier.
IR (cm⁻¹) Expected peaks for O-H stretch, aromatic C-H, C=O (carbonyl) stretch (~1640-1660), and C=C stretch.Absence of a broad O-H stretch from an alcohol intermediate indicates complete dehydration.[8]
Mass Spec (MS) Expected molecular ion peak (M+) corresponding to C₁₆H₁₄O₃ (m/z = 254.28).Confirms molecular weight of the final product.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 2-Hydroxy-3-methoxychalcone, a flavonoid precursor with significant research interest due to its potential therapeutic properties.[1] The synthesis is achieved via the Claisen-Schmidt condensation, a reliable and widely used base-catalyzed reaction.[2][3] This protocol details the necessary reagents, step-by-step experimental procedure, purification methods, and characterization techniques. Quantitative data are summarized in tables for clarity, and diagrams illustrating the reaction workflow and mechanism are provided to facilitate understanding.

General Reaction Scheme

The synthesis of 2-Hydroxy-3-methoxychalcone is performed through the Claisen-Schmidt condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with acetophenone. This reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH), in an alcoholic solvent.[2][4][5]

G cluster_product Product cluster_conditions Reaction Conditions R1 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) P 2-Hydroxy-3-methoxychalcone R2 Acetophenone plus + C NaOH (aq) Ethanol Room Temperature plus->C C->P Claisen-Schmidt Condensation

Caption: General reaction scheme for the synthesis of 2-Hydroxy-3-methoxychalcone.

Experimental Protocol

This protocol is based on established Claisen-Schmidt condensation methods, optimized for high yield and purity.[2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (per 0.05 mol scale)
2-Hydroxy-3-methoxybenzaldehydeC₈H₈O₃152.157.61 g (0.05 mol)
AcetophenoneC₈H₈O120.156.01 g (0.05 mol)
Sodium Hydroxide (NaOH)NaOH40.008.0 g (in 20 mL H₂O)
Ethanol (95%)C₂H₅OH46.0750 mL
Hydrochloric Acid (HCl), concentratedHCl36.46As needed for neutralization
Distilled WaterH₂O18.02For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Ethyl AcetateC₄H₈O₂88.11For extraction/TLC
HexaneC₆H₁₄86.18For TLC
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beakers

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel) and chamber

Synthesis Procedure

G prep 1. Reactant Preparation Dissolve o-vanillin and acetophenone in 50 mL ethanol in a flask. init 2. Reaction Initiation Cool flask to 0-5°C in an ice bath. Slowly add 20 mL of 40% NaOH solution. prep->init prog 3. Reaction Progression Stir mixture at room temperature for 24 hours. Monitor progress with TLC. init->prog iso 4. Product Isolation Pour mixture into ice-cold water. Acidify with HCl to pH ~2-3 to precipitate the product. prog->iso filt 5. Filtration and Washing Filter the solid using a Buchner funnel. Wash with cold distilled water until neutral. iso->filt pur 6. Purification Recrystallize the crude solid from ethanol to obtain pure yellow crystals. filt->pur char 7. Characterization Dry the product. Determine melting point, yield, and analyze via IR, NMR, and MS. pur->char

Caption: Experimental workflow for the synthesis of 2-Hydroxy-3-methoxychalcone.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 7.61 g (0.05 mol) of 2-hydroxy-3-methoxybenzaldehyde and 6.01 g (0.05 mol) of acetophenone in 50 mL of 95% ethanol.

  • Reaction Initiation: Cool the flask containing the mixture in an ice bath to 0-5°C. While stirring, slowly add 20 mL of a freshly prepared 40% aqueous sodium hydroxide solution dropwise over 15-20 minutes. The solution will typically change color.

  • Reaction Progression: After the addition of NaOH is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is generally left for 24-48 hours.[6][7] The progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and water. Stir for a few minutes, then carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3. A yellow solid will precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7).

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield a bright yellow crystalline product.[2]

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Calculate the yield, determine the melting point, and confirm the structure using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Data Summary

Optimized Reaction Conditions

The Claisen-Schmidt condensation is versatile, and conditions can be modified to optimize yield and purity.[2]

ParameterCondition A (Standard)[4]Condition B (Optimized)Condition C (Alternative)[7]
Catalyst aq. NaOH (40%)aq. NaOH (40%)p-Toluenesulfonic acid (10%)
Solvent EthanolIsopropyl Alcohol (IPA)Methanol
Temperature Room Temperature0°CRoom Temperature
Time 24 h~4 h48 h
Typical Yield Moderate to High (70-80%)High (up to 95%)Moderate
Physical and Spectroscopic Data

The synthesized 2-Hydroxy-3-methoxychalcone should be characterized to confirm its identity and purity.

PropertyExpected Value / Observation
Chemical Formula C₁₆H₁₄O₃[1]
Molar Mass 254.28 g/mol [1]
Physical Appearance Bright yellow crystalline solid[6]
Melting Point Varies with purity; reported for similar chalcones in the 90-120°C range.[4][8]
Boiling Point 434.5 °C[1]
¹H-NMR (CDCl₃, δ ppm)Signals expected at ~7.0-8.0 (aromatic & vinylic H), ~3.9 (methoxy -OCH₃), distinct doublets for α,β-unsaturated protons (Hα and Hβ).[7]
FT-IR (cm⁻¹)~3400 (broad, -OH), ~1650 (C=O stretch), ~1500-1600 (aromatic C=C), ~970 (trans C=C bend).[6]
Mass Spec (ESI-MS) m/z 255 [M+H]⁺

Mechanism of Reaction

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[2]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration S1_start Acetophenone + OH⁻ S1_end Enolate Ion S1_start->S1_end Deprotonation of α-carbon S2_start Enolate + Aldehyde S2_end Alkoxide Intermediate S2_start->S2_end Aldol Addition S3_start Alkoxide + H₂O S3_end β-Hydroxy Ketone (Aldol) S3_start->S3_end Proton transfer S4_start β-Hydroxy Ketone + OH⁻ S4_end Chalcone (α,β-Unsaturated Ketone) S4_start->S4_end E1cB Elimination

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

Application Notes and Protocols: Synthesis of Flavonoids from 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds widely recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The targeted synthesis of specific flavonoid structures is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. 2-Hydroxy-3-methoxychalcone is a valuable and versatile precursor for the synthesis of a variety of flavonoids, including flavones, aurones, and flavanones. This chalcone, characterized by the IUPAC name (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, serves as a key building block for accessing flavonoid scaffolds with specific substitution patterns that may impart desirable pharmacological profiles.[3][4]

These application notes provide detailed protocols for the synthesis of flavones, aurones, and flavanones using 2-Hydroxy-3-methoxychalcone as the starting material. The described methodologies are established techniques in flavonoid chemistry and offer reliable routes to these important heterocyclic compounds. Additionally, this document outlines the potential biological significance of the resulting flavonoids, with a focus on their inhibitory effects on key signaling pathways implicated in cancer and inflammation, such as the NF-κB and MAPK pathways, and their ability to induce apoptosis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 2-Hydroxy-3-methoxychalcone
PropertyValueReference
CAS Number 7146-86-3[4]
Molecular Formula C₁₆H₁₄O₃[3][5]
Molecular Weight 254.28 g/mol [3][4]
Appearance Yellow crystals[6]
Melting Point 94-95 °C[6]
¹³C NMR Spectral data available[3]
IR Spectrum KBr wafer technique data available[3]
Mass Spectrum GC-MS and MS-MS data available; Precursor m/z [M-H]⁻ 253.087, [M+H]⁺ 255.1016[3][5]
Table 2: Representative Spectroscopic Data for Flavonoids Synthesized from 2'-Hydroxychalcone Precursors
Flavonoid ClassDerivative Example¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Flavone 3'-MethoxyflavoneAromatic protons, methoxy singlet (~3.9), H-3 protonCarbonyl (~178), aromatic carbons, methoxy carbon (~56)C=O stretch (~1640), C=C stretch, C-O stretch[M+H]⁺ corresponding to C₁₆H₁₂O₃
Aurone 6-MethoxyauroneBenzylidene proton, aromatic protons, methoxy singletCarbonyl (~180), exocyclic C=C, aromatic carbons, methoxy carbonC=O stretch (~1700), C=C stretch, C-O stretch[M+H]⁺ corresponding to C₁₆H₁₂O₃
Flavanone 8-MethoxyflavanoneH-2 (dd), H-3 (m), aromatic protons, methoxy singletCarbonyl (~192), C-2, C-3, aromatic carbons, methoxy carbonC=O stretch (~1680), C-O stretch[M+H]⁺ corresponding to C₁₆H₁₄O₃

Note: The data presented in Table 2 are representative values based on literature for flavonoids with similar substitution patterns. Actual values for the products derived from 2-Hydroxy-3-methoxychalcone may vary and should be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: Synthesis of 3'-Methoxyflavone via Iodine-Mediated Oxidative Cyclization

This protocol describes the synthesis of a flavone through the oxidative cyclization of a 2'-hydroxychalcone using iodine in a suitable solvent.

Materials:

  • 2-Hydroxy-3-methoxychalcone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • 20% Sodium thiosulfate (Na₂S₂O₃) or Sodium sulfite (Na₂SO₃) solution

  • Crushed ice

  • Cold water

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-Hydroxy-3-methoxychalcone (1 mmol) in DMSO (10 mL).

  • Add a catalytic amount of iodine (0.1 mmol).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Filter the resulting precipitate and wash it with a 20% sodium thiosulfate or sodium sulfite solution to remove excess iodine.

  • Wash the precipitate with cold water and allow it to dry.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure 3'-methoxyflavone.

Protocol 2: Synthesis of 6-Methoxyaurone via Mercury(II) Acetate-Mediated Oxidative Cyclization

This protocol details the synthesis of an aurone from a 2'-hydroxychalcone using mercury(II) acetate in pyridine.

Materials:

  • 2-Hydroxy-3-methoxychalcone

  • Mercury(II) acetate (Hg(OAc)₂)

  • Pyridine

  • Ice-cold water

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of mercury(II) acetate (1.25 eq) in pyridine, add 2-Hydroxy-3-methoxychalcone (1 eq) at room temperature.

  • Stir the mixture and heat at 110 °C for 1 hour, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with 10% aqueous HCl.

  • Extract the precipitated solid with dichloromethane.

  • Dry the combined organic extracts over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude aurone.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis of 8-Methoxyflavanone

This protocol outlines a rapid, microwave-assisted synthesis of a flavanone from a 2'-hydroxychalcone using acetic acid.[7]

Materials:

  • 2-Hydroxy-3-methoxychalcone

  • Glacial acetic acid

  • Microwave synthesis reactor

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Place 2-Hydroxy-3-methoxychalcone (1 mmol) and glacial acetic acid (2 mL) in a 10 mL microwave vial equipped with a magnetic stirrer.

  • Cap the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for approximately 30 minutes.[7]

  • After cooling, pass the reaction mixture through a short column of silica gel, eluting with ethyl acetate to remove baseline impurities.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography using a hexane and ethyl acetate gradient to afford the pure 8-methoxyflavanone.

Biological Signaling Pathways and Experimental Workflows

The flavonoids synthesized from 2-Hydroxy-3-methoxychalcone are anticipated to exhibit a range of biological activities, including the modulation of key cellular signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[8][9] Dysregulation of this pathway is implicated in various chronic diseases, including cancer. Flavonoids have been shown to inhibit NF-κB activation through various mechanisms, such as preventing the degradation of the inhibitory IκB protein.[8]

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IKK Complex->IκB Leads to Degradation NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Flavonoid Flavonoid Flavonoid->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by a flavonoid.
Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates cell proliferation, differentiation, and apoptosis.[10] Aberrant MAPK signaling is a hallmark of many cancers. Certain flavonoids can interfere with this pathway, often by inhibiting the phosphorylation of key protein kinases.[10]

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activate Ras Ras Receptor Tyrosine Kinase->Ras Phosphorylates Raf Raf Ras->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activate Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promote Flavonoid Flavonoid Flavonoid->MEK Inhibits

Inhibition of the MAPK signaling pathway by a flavonoid.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including certain flavonoids, exert their therapeutic effect by inducing apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Flavonoid Flavonoid Flavonoid->Mitochondrion Induces Stress Experimental_Workflow 2-Hydroxy-3-methoxychalcone 2-Hydroxy-3-methoxychalcone Synthesis Synthesis 2-Hydroxy-3-methoxychalcone->Synthesis Crude Flavonoid Crude Flavonoid Synthesis->Crude Flavonoid Purification Purification Crude Flavonoid->Purification Pure Flavonoid Pure Flavonoid Purification->Pure Flavonoid Characterization Characterization Pure Flavonoid->Characterization Biological Assays Biological Assays Pure Flavonoid->Biological Assays Data Analysis Data Analysis Biological Assays->Data Analysis

References

2-Hydroxy-3-methoxychalcone: A Promising Scaffold for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

Introduction: 2-Hydroxy-3-methoxychalcone is a flavonoid derivative belonging to the chalcone family, which are precursors in the biosynthesis of flavonoids in plants.[1] This class of compounds has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The versatile therapeutic potential of 2-Hydroxy-3-methoxychalcone and its analogs stems from their ability to modulate multiple signaling pathways, making them attractive candidates for drug discovery and development.[1][2] This document provides an overview of the potential therapeutic applications, summarizes key quantitative data, and offers detailed protocols for relevant in vitro experiments.

Potential Therapeutic Applications

2-Hydroxy-3-methoxychalcone and its closely related derivatives have demonstrated efficacy in several key therapeutic areas:

  • Anticancer Activity: These compounds have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1][3] Studies on related benzochalcones indicate that they can disrupt microtubule assembly, leading to mitotic arrest and subsequent activation of caspase pathways, ultimately resulting in apoptosis.[4]

  • Anti-inflammatory Effects: The chalcone backbone, particularly with hydroxyl and methoxy substitutions, is associated with significant anti-inflammatory properties.[2] These compounds can inhibit the production of pro-inflammatory cytokines and mediators. For instance, derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5] The mechanism often involves the inhibition of signaling pathways like NF-κB and MAPK.[5]

  • Antioxidant Properties: 2-Hydroxy-3-methoxychalcone exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] This property is crucial in preventing cellular damage associated with various chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1]

Data Presentation: In Vitro Efficacy

The following table summarizes the cytotoxic activity of 2',4-dihydroxy-3-methoxychalcone, a closely related analog, against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
2',4-dihydroxy-3-methoxychalconeHeLaCervical Cancer12.80[6][7]
WiDrColon Cancer19.57[6][7]
T47DBreast Cancer20.73[6][7]

Experimental Protocols

Synthesis of 2-Hydroxy-3-methoxychalcone

A common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][8]

Principle: This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde.

Materials:

  • 2-hydroxyacetophenone

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)[6]

  • Potassium Hydroxide (KOH) 40% aqueous solution[6]

  • Methanol[6]

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-hydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde in methanol.[6]

  • Add 40% aqueous KOH solution to the mixture while stirring.[6]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2',4-dihydroxy-3-methoxychalcone.[6]

A generalized workflow for the synthesis is presented below.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-hydroxyacetophenone 4-hydroxy-3-methoxybenzaldehyde react Claisen-Schmidt Condensation (Methanol, 40% KOH) start->react precipitate Precipitation (Ice water, HCl) react->precipitate filter Filtration and Washing precipitate->filter crystallize Recrystallization (Ethanol) filter->crystallize product Pure 2-Hydroxy-3-methoxychalcone crystallize->product

Synthesis workflow for 2-Hydroxy-3-methoxychalcone.
Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, WiDr, T47D)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Hydroxy-3-methoxychalcone (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of 2-Hydroxy-3-methoxychalcone (e.g., 6.25, 25, 50, 100 µg/mL) and a vehicle control (DMSO) for 24-48 hours.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the experimental workflow for the MTT assay.

G cluster_workflow MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with 2-Hydroxy-3-methoxychalcone seed->treat incubate1 Incubate for 24-48h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 dissolve Dissolve formazan in DMSO incubate2->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be adapted to investigate the effect of 2-Hydroxy-3-methoxychalcone on key signaling proteins involved in apoptosis and inflammation (e.g., caspases, PARP, NF-κB, MAPK family proteins).[4][5]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Signaling Pathways

2-Hydroxy-3-methoxychalcone and its derivatives exert their therapeutic effects by modulating several key cellular signaling pathways.

Anticancer Mechanism: A proposed mechanism for the anticancer activity of related benzochalcones involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest. This mitotic arrest triggers the intrinsic apoptosis pathway, characterized by the activation of caspases. The MAPK signaling pathway (JNK, Erk, p38) is also implicated in inducing apoptosis.[4]

G cluster_apoptosis Anticancer Signaling Pathway chalcone 2-Hydroxy-3-methoxychalcone tubulin Tubulin Polymerization chalcone->tubulin inhibits mitosis Mitotic Arrest (G2/M) tubulin->mitosis mapk MAPK Activation (JNK, Erk, p38) mitosis->mapk caspases Caspase Activation (Caspase-9, -3, -7) mitosis->caspases mapk->caspases apoptosis Apoptosis caspases->apoptosis

Proposed anticancer mechanism of action.

Anti-inflammatory Mechanism: In the context of inflammation, chalcone derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways.[5] Inactive NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones can prevent the degradation of IκBα, thereby inhibiting NF-κB activation.[5][10] They can also suppress the phosphorylation of MAPK proteins (p38, ERK, JNK), which are also crucial for the expression of inflammatory mediators.[5]

G cluster_inflammation Anti-inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Phosphorylation (p38, ERK, JNK) stimuli->mapk ikba IκBα Degradation stimuli->ikba chalcone 2-Hydroxy-3-methoxychalcone chalcone->mapk inhibits chalcone->ikba inhibits genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) mapk->genes nfkb NF-κB Nuclear Translocation ikba->nfkb prevents nfkb->genes inflammation Inflammation genes->inflammation

Proposed anti-inflammatory mechanism of action.

Disclaimer: The information provided in this document is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. The therapeutic potential of 2-Hydroxy-3-methoxychalcone is still under investigation and should be explored further in preclinical and clinical studies.

References

Application Notes: In Vitro Cytotoxicity of 2-Hydroxy-3-methoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of natural compounds belonging to the flavonoid family, widely found in edible plants. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This unique structure serves as a precursor for various flavonoids and isoflavonoids and is a focal point in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Specifically, 2-Hydroxy-3-methoxychalcone and its derivatives have garnered significant interest for their potential as cytotoxic agents against various cancer cell lines. Understanding their efficacy and mechanism of action is crucial for developing novel cancer therapeutics. This document provides an overview of the cytotoxic activity of these compounds, detailed protocols for key in vitro assays, and a summary of the signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxic Activity of Hydroxy-Methoxychalcone Derivatives

The cytotoxic potential of 2-Hydroxy-3-methoxychalcone derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation or viability. This data is crucial for comparing the potency of different derivatives and their selectivity against various cancer cell lines.

Table 1: IC50 Values of Selected Hydroxy-Methoxychalcone Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
3-methoxy-2´-hydroxychalconeHeLaCervical Cancer-0.052[1]
2'-hydroxy-4'-methoxychalcone (HMC)Lewis Lung Carcinoma CellsLung Cancer--[1]
2'-hydroxychalconeMCF-7Breast Cancer-37.74 ± 1.42[2]
2'-hydroxychalconeCMT-1211Breast Cancer-34.26 ± 2.20[2]
Chalcone Derivative 12 MCF-7Breast Cancer-4.19 ± 1.04[3]
Chalcone Derivative 12 MDA-MB-231Breast Cancer-6.12 ± 0.84[3]
Chalcone Derivative 13 MCF-7Breast Cancer-3.30 ± 0.92[3]
Chalcone Derivative 13 MDA-MB-231Breast Cancer-18.10 ± 1.65[3]

Note: The data presented is a compilation from various studies and serves as a reference. Experimental conditions may vary between studies.

Experimental Workflow and Protocols

Evaluating the cytotoxic effects of novel compounds like 2-Hydroxy-3-methoxychalcone derivatives involves a multi-step process, starting from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis Compound Test Compound (2-Hydroxy-3-methoxychalcone derivative) CellLines Select Cancer Cell Lines MTT MTT Assay (Cell Viability) CellLines->MTT IC50 Determine IC50 Value MTT->IC50 LDH LDH Assay (Membrane Integrity) IC50->LDH Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis WesternBlot Western Blot (Protein Expression) LDH->WesternBlot Apoptosis->WesternBlot Pathway Identify Modulated Signaling Pathways (e.g., NF-κB, MAPK) WesternBlot->Pathway

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (1.5-4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • 2-Hydroxy-3-methoxychalcone derivative stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.[5] Include a vehicle control (medium with the same concentration of DMSO, typically <0.5%) and a blank (medium only).[5][8]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL and incubate for another 1.5 to 4 hours.[4][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of DMSO to each well to dissolve the purple formazan crystals.[6] The plate can be shaken for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%[7] Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[9]

LDH_Workflow A 1. Seed & Treat Cells in 96-well plate B 2. Set up Controls (Spontaneous & Max Release) A->B C 3. Incubate (Desired Time) B->C D 4. Centrifuge Plate (250 x g, 5 min) C->D E 5. Transfer Supernatant to new plate D->E F 6. Add LDH Reaction Mixture E->F G 7. Incubate (RT, 30 min) Protect from light F->G H 8. Add Stop Solution G->H I 9. Measure Absorbance (490 nm) H->I

Caption: Workflow of the LDH cytotoxicity assay.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture plates

  • 96-well flat-bottom plates (optically clear)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the 2-Hydroxy-3-methoxychalcone derivatives as described in the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:[10]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[9][10]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[9]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm) using a microplate reader.[9]

  • Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100%[5]

Protocol 3: Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[11] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[5] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells (in 6-well plates)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the chalcone derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 or 48 hours).[5] Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsinization and then neutralize with complete medium.[5]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Signaling Pathways Implicated in Cytotoxicity

Studies on hydroxychalcone derivatives suggest their cytotoxic and apoptotic effects are mediated through the modulation of several key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial survival pathway that promotes cell proliferation and inhibits apoptosis.[14] Many hydroxychalcone derivatives have been reported to function as NF-κB inhibitors.[14] They can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p50/p65 subunits of NF-κB, thereby inhibiting the transcription of pro-survival genes.[2][15]

NFKB_Pathway Stimulus Inflammatory Stimuli (e.g., TNFα) IKK IKK Activation Stimulus->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_Release NF-κB (p50/p65) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Transcription Gene Transcription Translocation->Transcription Survival Cell Proliferation & Survival Transcription->Survival Compound 2-Hydroxychalcone Derivative Compound->Inhibition Inhibition->IkB

Caption: Inhibition of the NF-κB pathway by hydroxychalcones.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes like proliferation, differentiation, and apoptosis.[16] Some hydroxychalcone derivatives have been shown to activate stress-related kinases like JNK while inhibiting others, leading to cell cycle arrest and apoptosis.[2][16]

MAPK_Pathway cluster_0 Upstream Kinases (MAP3K) MAP3K e.g., MEKK, ASK1 MEK12 MEK1/2 MAP3K->MEK12 MKK47 MKK4/7 MAP3K->MKK47 MKK36 MKK3/6 MAP3K->MKK36 ERK ERK1/2 MEK12->ERK JNK JNK MKK47->JNK p38 p38 MKK36->p38 CellularResponse Cellular Responses (Proliferation, Apoptosis) ERK->CellularResponse JNK->CellularResponse p38->CellularResponse Compound 2-Hydroxychalcone Derivative Compound->MEK12 Compound->MKK47 Compound->MKK36

Caption: Modulation of MAPK signaling by hydroxychalcones.

Induction of Caspase-Dependent Apoptosis

Apoptosis is often executed through the activation of a cascade of cysteine proteases called caspases. Chalcone derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[17] This involves the activation of initiator caspase-9, which then activates the executioner caspase-3, leading to the cleavage of cellular substrates and programmed cell death.[17][18]

Apoptosis_Pathway Compound 2-Hydroxychalcone Derivative Mito Mitochondrial Stress (ROS Generation) Compound->Mito Bax Bax/Bcl-2 Ratio ↑ Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Caspase-dependent intrinsic apoptosis pathway.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of chalcones using High-Performance Liquid Chromatography (HPLC). Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1] Accurate and robust analytical methods are crucial for their quantification in various matrices, from synthetic reaction mixtures to complex biological samples.

Reversed-phase HPLC (RP-HPLC) is a highly effective and widely used technique for the analysis of chalcones.[1] This method typically employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as mixtures of methanol or acetonitrile with water.[1] Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), as chalcones exhibit strong UV absorbance.[1][2]

Experimental Protocols

This section outlines detailed protocols for the HPLC analysis of chalcones, covering sample preparation from different sources and the chromatographic conditions for their separation and quantification.

Protocol 1: Analysis of Synthetic Chalcones

This protocol is suitable for determining the purity and concentration of synthetically prepared chalcones.

Sample Preparation:

  • Prepare a stock solution of the purified chalcone in a suitable solvent like methanol or the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

  • For analysis, dilute the stock solution to a working concentration within the linear range of the method (e.g., 5-15 µg/mL).[3]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[1]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4]

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 80:20, v/v) or a gradient elution can be used depending on the complexity of the sample.[5] For more complex mixtures or to separate impurities, a gradient system may be necessary.[6]

  • Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.[4][5]

  • Column Temperature: Maintain a constant column temperature, for instance, at 25°C, to ensure reproducible retention times.

  • Detection Wavelength: Chalcones generally have two main absorption bands. Band I is in the range of 340–390 nm and Band II appears between 220–270 nm.[1][2] A wavelength of around 280 nm is often used for detection.[4][6]

  • Injection Volume: A typical injection volume is 20 µL.

Data Analysis:

The purity of the chalcone is determined by calculating the percentage of the total peak area that corresponds to the main product peak.[1] For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions.

Protocol 2: Analysis of Chalcones in Plant Extracts

This protocol is designed for the extraction and quantification of chalcones from plant materials, such as willow bark.[2][7]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Extraction: Dry and grind the plant material (e.g., 1 g of bark). Extract the powdered material with methanol (e.g., 3 x 30 mL) at 60°C for 45 minutes. Combine the methanolic extracts and concentrate them under reduced pressure.[2]

  • Re-dissolution: Evaporate a known volume of the concentrated extract (e.g., 80 µL) to dryness and re-dissolve it in the same volume of 20% acetonitrile for subsequent solid-phase extraction (SPE).[2]

  • SPE Cleanup: Use a C18 SPE cartridge to purify the sample. This step helps in removing interfering substances and concentrating the analytes. The chalcones are eluted from the cartridge, and the resulting fraction is collected for HPLC analysis.[8]

Chromatographic Conditions:

  • HPLC System: A system similar to Protocol 1, often coupled with a mass spectrometer (LC-MS) for more definitive identification.[9]

  • Column: A C18 column is suitable (e.g., Discovery C18, 150 x 2.1 mm, 5 µm).[2][10]

  • Mobile Phase: A gradient elution is typically required for complex plant extracts. For example, a linear gradient of acetonitrile (ACN) in 0.1% aqueous phosphoric acid, increasing the ACN concentration from 20% to 50% over 15 minutes.[6][8]

  • Flow Rate: A lower flow rate, such as 0.4 mL/min, is often used with smaller diameter columns.[2][8]

  • Detection: DAD detection at 280 nm is common for identifying chalcones and flavanones.[2][11]

  • Quantification: External standardization using a commercially available chalcone standard, such as isoliquiritigenin, can be used for quantification.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data from various HPLC methods for chalcone analysis.

Table 1: HPLC Methods for Chalcone Analysis

Chalcone/DerivativeStationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Synthetic Thiophene ChalconeThermo Scientific C18 (250 x 4.6 mm, 5 µm)Sodium acetate buffer (pH 3.0): Acetonitrile (40:60, v/v)1.028027.4[3][4]
Two Synthetic ChalconesC18Methanol:Water (80:20, v/v)0.8Not SpecifiedNot Specified[5]
Isosalipurposide & derivativeDiscovery C18 (150 x 2.1 mm, 5 µm)Gradient: 20% to 50% ACN in 0.1% aqueous H3PO40.4280Not Specified[6][8]
4'-hydroxy-4-methoxychalconeC18Gradient: Methanol:Water-formic acid0.25350Not Specified[12]
Isobavachalcone in rat plasmaKinetex C18 (100 x 2.1 mm, 2.6 µm)Acetonitrile:Water (60:40, v/v)0.2MS/MSNot Specified[2]

Table 2: Method Validation Parameters

Analyte/MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Synthetic Thiophene Chalcone5–150.3230.978[3][4]
Two Synthetic Chalcones2-400.2 and 0.40.6 and 1.2[5]
Dihydrochalcone Glucosides (UHPLC)Not Specified< 1.42< 4.30[13]
Naringenin and Eriodictyol (from chalcones)Not Specified0.77 µM and 0.45 µM2.34 µM and 1.35 µM[7]

Visualizations

The following diagrams illustrate the typical workflows for HPLC analysis of chalcones.

HPLC_Workflow_Synthetic_Chalcone cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) dilute Dilute to Working Concentration (e.g., 10 µg/mL) stock->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter hplc Inject into HPLC System (C18 Column) filter->hplc detect UV/DAD Detection (e.g., 280 nm) hplc->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC analysis of a synthetic chalcone product.

HPLC_Workflow_Plant_Extract cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis sample Dried & Powdered Plant Material extract Methanol Extraction (e.g., 60°C) sample->extract concentrate Concentrate Extract (Reduced Pressure) extract->concentrate redissolve Redissolve in 20% Acetonitrile concentrate->redissolve spe_cleanup Apply to C18 SPE Cartridge redissolve->spe_cleanup elute Elute Chalcones spe_cleanup->elute hplc_inject Inject into HPLC System elute->hplc_inject gradient Gradient Elution hplc_inject->gradient detection DAD Detection gradient->detection

Caption: Workflow for extraction and HPLC analysis of chalcones from plant material.

References

Molecular Docking Studies of 2-Hydroxy-3-methoxychalcone with Target Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting molecular docking studies of 2-Hydroxy-3-methoxychalcone, a chalcone derivative with significant therapeutic potential. These guidelines are intended to assist researchers in evaluating its binding affinity and interaction with various protein targets implicated in cancer and inflammation.

Application Notes

2-Hydroxy-3-methoxychalcone belongs to the chalcone family, a class of natural and synthetic compounds known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties. Molecular docking is a crucial computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. This information is invaluable for understanding the potential mechanism of action and for guiding further drug development efforts.

Potential Protein Targets and Signaling Pathways:

Based on the known biological activities of similar chalcone derivatives, the primary signaling pathways of interest for 2-Hydroxy-3-methoxychalcone are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation and cell proliferation, and their dysregulation is a hallmark of many diseases, including cancer.

Key protein targets within these pathways for which molecular docking studies would be beneficial include:

  • NF-κB Pathway: IκB kinase (IKK), NF-κB (p50/p65 subunits), and upstream kinases.

  • MAPK Pathway: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various downstream kinases such as MEK and ERK.

  • Inflammatory Mediators: Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).

While specific quantitative docking data for 2-Hydroxy-3-methoxychalcone is not extensively available in the public domain, the following tables summarize the binding affinities of structurally related chalcone derivatives against these key protein targets. This data provides a valuable reference for what can be expected in similar studies with 2-Hydroxy-3-methoxychalcone.

Table 1: Molecular Docking Data of Chalcone Derivatives with Protein Kinases

Chalcone DerivativeTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Reference Compound
p-hydroxy-m-methoxychalconeEGFR1XKKHigher than ATPATP
p-hydroxy-m-methoxychalconeHER23PPOHigher than ATPATP
p-hydroxy-m-methoxychalconeVEGFR2P2ISimilar to ATPATP
2',5'-dihydroxy-3,4-dimethoxychalconeEGFR1M17-7.67Erlotinib (-7.51)
Multi-methoxy chalcone analogEGFR--6.72-
Multi-methoxy chalcone analogVEGFR1--2.50-
Quinolyl-thienyl chalconesVEGFR-2-(IC50: 73.41 nM)-

Table 2: Molecular Docking Data of Chalcone Derivatives with Inflammatory Proteins

Chalcone DerivativeTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Reference Compound
Multi-methoxy chalcone analogTNF-α--9.81-
Multi-methoxy chalcone analogCOX-2--7.88-
2'-hydroxy-3,4,5-trimethoxychalconeCOX-2-Strong inhibition of PGE2 production-
2,3-dimethoxy-2′-hydroxychalconeNF-κB-Inhibition of activation-

Experimental Protocols

The following are generalized protocols for performing molecular docking studies with 2-Hydroxy-3-methoxychalcone using two common software packages: AutoDock and Schrödinger Maestro.

Protocol 1: Molecular Docking using AutoDock

This protocol outlines the steps for performing a molecular docking study using AutoDock tools.

1. Software and Resource Requirements:

  • AutoDock Suite: Including AutoDock4 and AutoGrid4.

  • MGLTools: For preparing protein and ligand files.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

2. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., EGFR, PDB ID: 1M17).

  • Clean the Protein: Open the PDB file in a molecular viewer. Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms.

  • Prepare for AutoDock:

    • Load the cleaned protein into AutoDockTools.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format.

3. Ligand Preparation:

  • Obtain Ligand Structure: Draw the 2D structure of 2-Hydroxy-3-methoxychalcone using a chemical drawing software like ChemDraw and save it in a 3D format (e.g., MOL or PDB).

  • Prepare for AutoDock:

    • Load the ligand file into AutoDockTools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

4. Grid Box Generation:

  • Define the Binding Site: Load the prepared protein in AutoDockTools. Identify the active site, either from the literature or by using the coordinates of a co-crystallized ligand.

  • Set Grid Parameters:

    • Open the Grid Box option.

    • Center the grid box on the active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).

    • Save the grid parameter file (GPF).

  • Run AutoGrid: Execute the AutoGrid4 program using the generated GPF file to create the grid map files.

5. Docking Execution:

  • Set Docking Parameters:

    • Open the Docking Parameters dialog in AutoDockTools.

    • Select the prepared ligand and the grid map files.

    • Choose a search algorithm (e.g., Lamarckian Genetic Algorithm).

    • Set the number of docking runs (e.g., 100).

    • Save the docking parameter file (DPF).

  • Run AutoDock: Execute the AutoDock4 program with the generated DPF file to perform the docking simulation.

6. Analysis of Results:

  • Analyze Docking Log: The output docking log file (DLG) contains information about the binding energies and conformations of the docked ligand.

  • Visualize Interactions: Load the protein and the best-docked conformation of the ligand into a molecular viewer to visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: Molecular Docking using Schrödinger Maestro with Glide

This protocol provides a workflow for molecular docking using the Schrödinger Maestro suite.

1. Software Requirements:

  • Schrödinger Maestro: A comprehensive suite for molecular modeling.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

2. Protein Preparation:

  • Import and Preprocess: Import the target protein PDB file into Maestro. Use the "Protein Preparation Wizard" to:

    • Assign bond orders.

    • Add hydrogens.

    • Create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Optimize the hydrogen bond network.

    • Perform a restrained minimization of the protein structure.

3. Ligand Preparation:

  • Import Ligand: Import the 3D structure of 2-Hydroxy-3-methoxychalcone into Maestro.

  • Prepare with LigPrep: Use the LigPrep tool to:

    • Generate possible ionization states at a specified pH (e.g., 7.4 ± 0.5).

    • Generate tautomers.

    • Generate stereoisomers if applicable.

    • Perform a geometry optimization.

4. Receptor Grid Generation:

  • Define the Binding Site: In the "Receptor Grid Generation" panel, define the active site by selecting the co-crystallized ligand or specifying the coordinates of the center of the binding pocket.

  • Generate Grid: Generate the receptor grid. The grid defines the space where the ligand will be docked.

5. Ligand Docking with Glide:

  • Set Up Docking Job:

    • Open the "Ligand Docking" panel.

    • Select the generated receptor grid file.

    • Select the prepared ligand file.

  • Choose Docking Precision: Select the desired docking precision:

    • Standard Precision (SP): For a good balance of speed and accuracy.

    • Extra Precision (XP): For more accurate results at the cost of longer computation time.

  • Run Docking: Start the Glide docking job.

6. Analysis of Results:

  • View Poses: The docked poses and their corresponding GlideScores will be displayed in the Project Table.

  • Analyze Interactions: Use the "Ligand Interaction Diagram" tool to visualize the 2D and 3D interactions between the ligand and the protein, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

Visualizations

The following diagrams illustrate the signaling pathways and a general workflow for molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Target Protein Structure (from PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens, etc.) PDB->Protein_Prep Ligand_Structure 2. Obtain Ligand Structure (2-Hydroxy-3-methoxychalcone) Ligand_Prep 4. Ligand Preparation (Energy minimization, define rotatable bonds) Ligand_Structure->Ligand_Prep Grid_Gen 5. Grid Generation (Define binding site) Protein_Prep->Grid_Gen Docking 6. Run Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Results 7. Analyze Results (Binding energy, conformations) Docking->Results Visualization 8. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Results->Visualization

A general workflow for a molecular docking experiment.

NF_kappaB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nucleus Active NF-κB NFkappaB->NFkappaB_nucleus translocates Chalcone 2-Hydroxy-3-methoxychalcone (Potential Inhibitor) Chalcone->IKK_complex inhibits DNA DNA NFkappaB_nucleus->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes

The NF-κB signaling pathway and a potential point of inhibition.

MAPK_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factors->Receptor Ras Ras Receptor->Ras activates Chalcone 2-Hydroxy-3-methoxychalcone (Potential Inhibitor) Chalcone->Receptor inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Cell Proliferation, Angiogenesis Transcription_Factors->Gene_Expression promotes

The MAPK signaling pathway and a potential point of inhibition.

Application Notes and Protocols for the Purification of Synthetic Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of organic compounds that serve as precursors in the biosynthesis of flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The synthesis of chalcones, commonly achieved through the Claisen-Schmidt condensation, often yields a crude product contaminated with starting materials, by-products, and isomers.[1] Therefore, effective purification is a critical step to isolate the desired chalcone for accurate biological evaluation and structural analysis.[2] This document provides detailed application notes and experimental protocols for the primary techniques used in the purification of synthetic chalcones.

Key Purification Techniques

The choice of purification technique for synthetic chalcones is dependent on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most commonly employed methods are recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for the purification of solid chalcones, particularly when the crude product is of reasonable purity. It relies on the principle of differential solubility of the chalcone and impurities in a suitable solvent at different temperatures.

Application Notes:

  • Solvent Selection: Ethanol is a frequently used solvent for the recrystallization of chalcones.[2][3] The ideal solvent should dissolve the chalcone sparingly at room temperature but completely at its boiling point, while impurities should be either highly soluble or insoluble at all temperatures.

  • Inducing Crystallization: If crystals do not form upon cooling, scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure chalcone can induce crystallization.[4]

  • Yield: While effective for removing trace impurities, recrystallization can sometimes lead to a significant loss of product, especially if the chalcone has some solubility in the cold solvent.[5]

Column Chromatography

Column chromatography is a versatile and widely used method for purifying chalcones, especially for separating mixtures with components of different polarities.[1][2]

Application Notes:

  • Stationary Phase: Silica gel is the most common stationary phase for the column chromatography of chalcones.[6]

  • Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for effective separation. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent system.[1] A common mobile phase for chalcones is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[6]

  • Loading Techniques: The crude chalcone can be loaded onto the column by dissolving it in a minimal amount of the mobile phase or a more polar solvent (wet loading). Alternatively, it can be adsorbed onto a small amount of silica gel, dried, and then added to the top of the column (dry loading), which is often the recommended method.[2]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate pure chalcones from complex mixtures, often for obtaining highly pure samples for biological testing or as analytical standards.[1][7]

Application Notes:

  • Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the preparative HPLC of chalcones.[8]

  • Mobile Phase: A mixture of an aqueous solvent (often containing an acid like phosphoric acid) and an organic solvent like acetonitrile or methanol is typically used.[8][9] Gradient elution is often employed to achieve optimal separation.[9]

  • Scale-up: Analytical HPLC methods can be scaled up to a preparative scale by increasing the column diameter, sample load, and flow rate.[4][10]

Comparative Data of Purification Techniques

The following table summarizes the key characteristics of the different purification techniques for synthetic chalcones. The quantitative data represents typical ranges and can vary depending on the specific chalcone and the purity of the crude product.

Parameter Recrystallization Column Chromatography Preparative HPLC
Typical Scale Milligrams to multi-gramsMilligrams to gramsMicrograms to milligrams
Typical Recovery Yield 60-95%50-90%>90%
Achievable Purity >98%>95%>99%
Throughput ModerateLow to ModerateLow
Cost LowModerateHigh
Primary Application Final purification of relatively pure solidsPrimary purification of complex mixturesHigh-purity isolation for analytical standards and biological assays

Experimental Protocols

Protocol 1: Recrystallization of a Synthetic Chalcone

Objective: To purify a solid crude chalcone using recrystallization from ethanol.

Materials:

  • Crude synthetic chalcone

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude chalcone in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to just cover the solid.

  • Gently heat the mixture with swirling until the ethanol begins to boil and the chalcone dissolves completely. Add more hot ethanol dropwise if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the purified chalcone crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of a Synthetic Chalcone

Objective: To purify a crude chalcone using silica gel column chromatography.

Materials:

  • Crude synthetic chalcone

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton wool

  • Sand

  • Beakers and collection tubes

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will show the chalcone spot with an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude chalcone in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure chalcone.

    • Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified chalcone.

Protocol 3: Preparative HPLC of a Synthetic Chalcone

Objective: To obtain a highly pure sample of a chalcone using preparative HPLC.

Materials:

  • Partially purified chalcone

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water with 0.1% phosphoric acid

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the chalcone sample in the mobile phase or a compatible solvent at a high concentration.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Inject the concentrated sample onto the column.

    • Monitor the separation using a UV detector at a wavelength where the chalcone absorbs strongly (e.g., around 365 nm).[8]

    • Collect the fractions corresponding to the chalcone peak using a fraction collector.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or by lyophilization to obtain the highly purified chalcone.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of a synthetic chalcone.

Chalcone_Purification_Workflow crude_product Crude Synthetic Chalcone Product recrystallization Recrystallization crude_product->recrystallization High initial purity column_chromatography Column Chromatography crude_product->column_chromatography Complex mixture pure_chalcone Pure Chalcone recrystallization->pure_chalcone prep_hplc Preparative HPLC column_chromatography->prep_hplc For higher purity column_chromatography->pure_chalcone prep_hplc->pure_chalcone purity_analysis Purity & Structural Analysis (HPLC, NMR) pure_chalcone->purity_analysis

Caption: General workflow for the purification of synthetic chalcones.

References

Troubleshooting & Optimization

Technical Support Center: Improving Chalcone Yields in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Claisen-Schmidt condensation for the synthesis of chalcones. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt condensation is resulting in a very low yield of the desired chalcone. What are the common causes?

Low yields can stem from several factors, including inactive catalysts, impure reagents, inappropriate solvent choice, unfavorable reaction temperatures, or steric hindrance from bulky substituents on the aldehyde or ketone.[1] Side reactions such as the self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and polymerization can also significantly reduce the yield of the desired chalcone.[2][3]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Multiple spots on a TLC plate suggest a mixture of products. Besides unreacted starting materials, common side products in a Claisen-Schmidt condensation include:

  • Michael Adduct: The enolate of the ketone can add to the newly formed chalcone. This can be minimized by using a slight excess of the aldehyde, adding the ketone slowly to the reaction mixture, or lowering the reaction temperature.[1]

  • Self-condensation of the Ketone: If the ketone has two α-hydrogens, it can react with itself. Using a milder or lower concentration of the base can reduce this side reaction.[2]

  • Cannizzaro Reaction: Aromatic aldehydes without α-hydrogens can disproportionate in the presence of a strong base to form a carboxylic acid and an alcohol.[3] Using a lower concentration of base or slow addition of the base can mitigate this.[2][3]

  • Aldol Addition Product: The initial β-hydroxy ketone may not have fully dehydrated to the chalcone. Using stronger bases or higher temperatures can promote dehydration.[3]

Q3: Which is a better catalyst for chalcone synthesis: an acid or a base?

Base-catalyzed reactions are more common and often provide higher yields for chalcone synthesis.[1] Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used.[2][4][5] Acid catalysts, such as hydrogen chloride (HCl) or Lewis acids like aluminum chloride (AlCl₃), can also be effective depending on the specific substrates.[1][2][5]

Q4: My chalcone product is an oil, but the literature reports a solid. What should I do?

The formation of an oil can be due to impurities or the presence of side products.[1] First, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If the reaction is complete, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. An alternative work-up is to pour the reaction mixture into a large volume of cold water and stir vigorously to precipitate the chalcone.[1] If an oil still forms, purification by column chromatography is recommended.

Q5: What is the role of the solvent in the Claisen-Schmidt condensation?

The solvent is crucial for dissolving reactants and stabilizing intermediates.[2]

  • Polar Protic Solvents: Ethanol and methanol are the most commonly used solvents as they effectively dissolve both the reactants and the catalyst.[2][3][4]

  • Solvent-Free Conditions: Grinding the reactants together with a solid catalyst is a green chemistry approach that has been shown to significantly improve yields and reduce reaction times.[3][6][7]

  • Micellar Media: Using surfactants like CTAB in water can create micelles that enhance reaction rates and yields.[3][5][8]

Troubleshooting Guide

This guide provides a structured approach to addressing common issues encountered during the Claisen-Schmidt condensation for chalcone synthesis.

Issue 1: Low or No Yield
Possible Cause Suggested Solution Citation
Inactive CatalystUse a fresh batch of catalyst. For base-catalyzed reactions, NaOH and KOH are common. For acid-catalyzed reactions, dry HCl gas or Lewis acids like AlCl₃ can be used.[1][2]
Impure ReagentsPurify the starting aldehyde and ketone by distillation or recrystallization before use.[1]
Inappropriate SolventEthanol is a common and effective solvent. If solubility is an issue, consider other solvents or solvent mixtures. Solvent-free conditions have also shown high yields.[1][3]
Unfavorable TemperatureSystematically vary the reaction temperature. While many reactions proceed at room temperature, gentle heating (40-60 °C) may be necessary.[1]
Insufficient Reaction TimeMonitor the reaction using TLC. If starting materials are still present, extend the reaction time.[2][3]
Steric HindranceFor sterically hindered substrates, prolonging the reaction time may be necessary.[1]
Issue 2: Formation of Multiple Products (Observed on TLC)
Side Product Minimization Strategy Citation
Michael AdductUse a slight excess of the aldehyde. Add the ketone slowly to the aldehyde and base mixture. Lower the reaction temperature.[1]
Self-condensation of KetoneUse a milder base or a lower concentration of the base.[2]
Cannizzaro Reaction ProductsUse a lower concentration of the base or add the base slowly to the reaction mixture. Reduce the reaction temperature.[2][3]
Bis-condensation ProductThis occurs when a ketone with two alpha-carbon positions reacts with two equivalents of the aldehyde. Control stoichiometry carefully.[3]

Quantitative Data Summary

The following tables summarize reported yields under various reaction conditions to guide your optimization efforts.

Table 1: Effect of Catalyst on Chalcone Yield
Catalyst (mol%)SolventTime (h)Yield (%)Citation
NaOH (20)None (Grinding)5 min98[9]
KOH (20)None (Grinding)5 min85[9]
p-TSANone-High[10]
Mg(HSO₄)₂None--[11]
Sulfonic Acid ILsNone-85-94[12]
Table 2: Effect of Reaction Method on Chalcone Yield
MethodCatalystSolventTimeYield (%)Citation
RefluxKOHEthanol-9.2[3][7]
GrindingKOHNone50 min32.6[6][7]
UltrasoundAcid-montmorillonitesCyclohexane-Methanol-85-95[13][14]
Table 3: Optimization of Base and Surfactant in Micellar Media

Reaction Conditions: Benzaldehyde (1 mmol), Acetophenone (1 mmol), Base (1 mmol), Surfactant Solution (1 mL), Room Temperature, 24 h.

BaseSurfactantYield (%)Citation
NaOHCTAB85[5][8]
NaOHSDS83[5][8]
NaOHTween 8085[5][8]
DBUCTAB-[5][8]
DABCOCTAB-[5][8]
TEACTAB-[5][8]

Experimental Protocols

Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and the ketone (1.0 equivalent) in ethanol.[1][3]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[1][2]

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24-72 hours depending on the reactants.[4]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a large volume of ice-cold water and stir.[1][2] The chalcone product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst and any water-soluble impurities.[2][4]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]

Protocol 2: Solvent-Free Grinding Method
  • Reactant Preparation: In a mortar, add the acetophenone (1.0 equivalent) and solid potassium hydroxide (KOH).[6]

  • Grinding: Grind the mixture with a pestle for approximately 30 minutes.[6]

  • Aldehyde Addition: Add the benzaldehyde (1.0 equivalent) to the mixture and continue grinding for another 50 minutes. The mixture may change color and consistency.[6]

  • Work-up: After the reaction is complete, add cold water to the mixture and stir.[6]

  • Isolation: Collect the solid product by vacuum filtration and wash it with water.[6]

  • Purification: Purify the obtained chalcone by recrystallization from ethanol.[6]

Visualizations

Claisen_Schmidt_Mechanism Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldehyde Aromatic Aldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Alkoxide Tetrahedral Alkoxide Intermediate Aldol_Product β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Product Protonation Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Product->Chalcone Dehydration (-H₂O) Water H₂O

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting_Workflow Start Low Chalcone Yield Check_Purity Check Reagent Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Check_Catalyst Verify Catalyst Activity Inactive Inactive? Check_Catalyst->Inactive Optimize_Conditions Optimize Reaction Conditions Monitor_TLC Monitor Reaction by TLC Optimize_Conditions->Monitor_TLC Incomplete Incomplete Reaction? Monitor_TLC->Incomplete Impure->Check_Catalyst No Purify Purify Reagents Impure->Purify Yes Inactive->Optimize_Conditions No Fresh_Catalyst Use Fresh Catalyst Inactive->Fresh_Catalyst Yes Side_Products Side Products Present? Incomplete->Side_Products No Adjust_Params Adjust Temp, Time, Solvent Incomplete->Adjust_Params Yes Minimize_Side_Rxns Minimize Side Reactions Side_Products->Minimize_Side_Rxns Yes End Improved Yield Side_Products->End No Purify->Check_Catalyst Fresh_Catalyst->Optimize_Conditions Adjust_Params->Monitor_TLC Minimize_Side_Rxns->End

Caption: A logical workflow for troubleshooting low chalcone yields.

Competing_Pathways Start Ketone Enolate + Aldehyde Desired_Reaction Desired Claisen-Schmidt Condensation Start->Desired_Reaction Side_Reaction1 Michael Addition (with formed Chalcone) Start->Side_Reaction1 Side_Reaction2 Self-Condensation (of Ketone) Start->Side_Reaction2 Chalcone Chalcone Product Desired_Reaction->Chalcone Michael_Adduct Michael Adduct (Byproduct) Side_Reaction1->Michael_Adduct Self_Condensate Self-Condensation Product (Byproduct) Side_Reaction2->Self_Condensate

Caption: Competing reaction pathways in chalcone synthesis.

References

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Hydroxy-3-methoxychalcone.

Troubleshooting Guide: Low Yield in 2-Hydroxy-3-methoxychalcone Synthesis

Low yields in the Claisen-Schmidt condensation for synthesizing 2-Hydroxy-3-methoxychalcone can arise from several factors related to reactants, reaction conditions, and work-up procedures. This guide addresses common issues in a question-and-answer format.

Issue 1: The reaction fails to proceed or shows minimal product formation.

  • Question: My reaction mixture does not change color, and TLC analysis shows only starting materials. What could be the problem?

  • Answer: This issue often points to problems with the base catalyst or the reactants.

    • Inactive Base: The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its basicity. Use a fresh, high-purity base.

    • Insufficient Base: The amount of base may be insufficient to deprotonate the acetophenone effectively. The optimal amount of a 40% NaOH solution is 20ml for 0.05mol of reactants[1].

    • Impure Reactants: Impurities in 2-hydroxy-3-methoxyacetophenone or the benzaldehyde derivative can inhibit the reaction. Ensure the purity of your starting materials, and consider recrystallization or distillation if necessary.

    • Low Temperature: While lower temperatures can improve purity, a reaction temperature that is too low may prevent the reaction from initiating. A temperature of 0°C has been shown to provide the best yield in some cases[1].

Issue 2: The reaction produces a complex mixture of products with a low yield of the desired chalcone.

  • Question: My TLC plate shows multiple spots, and the final yield of the purified chalcone is very low. What are the likely side reactions?

  • Answer: A complex product mixture suggests the occurrence of side reactions.

    • Cannizzaro Reaction: If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base, yielding an alcohol and a carboxylic acid. This is less likely to be the primary issue with typical benzaldehyde derivatives used in this synthesis.

    • Self-Condensation of Acetophenone: The acetophenone can react with itself, leading to byproducts. This is more prevalent at higher temperatures.

    • Cyclization to Flavanone: The 2'-hydroxychalcone product can cyclize to the corresponding flavanone under basic conditions. This is a common side reaction.

    • Control of Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote side reactions. An approximate reaction time of 4 hours is often sufficient[1].

Issue 3: The product precipitates, but the isolated yield is poor after purification.

  • Question: I observed a good amount of precipitate, but after work-up and purification, the final yield is disappointing. Where am I losing my product?

  • Answer: Product loss during work-up and purification is a common problem.

    • Incomplete Precipitation: Ensure the reaction mixture is poured into a sufficient volume of ice-cold water to maximize the precipitation of the chalcone.

    • Acidification: After pouring the reaction mixture into water, it should be acidified with an acid like 10% HCl to neutralize the base and precipitate the product fully[2].

    • Purification Losses: Recrystallization is a common purification method, but significant product can be lost if the wrong solvent is chosen or if too much solvent is used. Column chromatography is another option for purification[2].

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for the synthesis of 2-Hydroxy-3-methoxychalcone?

A1: Sodium hydroxide (NaOH) is often the most effective base catalyst. Isopropyl alcohol (IPA) has been shown to be a better solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran.

Q2: What is the ideal reaction temperature and time?

A2: Temperature has a significant impact on both yield and purity. A temperature of 0°C has been found to provide the best yield[1]. The reaction is typically complete within approximately 4 hours, and further stirring may not significantly improve the yield[1].

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What are the expected yields for this synthesis?

A4: Yields for the synthesis of 2'-hydroxychalcones can vary widely, from 22% to 85%, depending on the specific substrates and reaction conditions[3]. Optimization of the reaction conditions is crucial for achieving higher yields.

Q5: Are there alternative, greener synthesis methods?

A5: Yes, solvent-free methods using grinding techniques with a mortar and pestle have been developed. These methods can offer higher yields and shorter reaction times compared to conventional solvent-based approaches[4][5].

Data Presentation

Table 1: Comparison of Reaction Conditions for 2'-Hydroxychalcone Synthesis

ParameterCondition 1Condition 2Condition 3
Base 40% NaOH20% w/v KOH[3]Solid NaOH (Grinding)[4]
Solvent Isopropyl Alcohol (IPA)Ethanol[3]Solvent-free[4]
Temperature 0°CRoom TemperatureRoom Temperature
Time 4 hours24 hours15 minutes[4]
Reported Yield Optimized for high yield22-85%[3]70%[4]

Experimental Protocols

Protocol 1: Optimized Synthesis of 2'-Hydroxychalcone (Adapted from[1])

  • Reactant Preparation: In a round-bottom flask, dissolve 0.05 mol of 2-hydroxy-3-methoxyacetophenone and 0.05 mol of the appropriate benzaldehyde in 50 mL of Isopropyl Alcohol (IPA).

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Catalyst Addition: While stirring, add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Reaction: Continue stirring the reaction mixture at 0°C for 4 hours. Monitor the reaction progress using TLC.

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the mixture with 10% hydrochloric acid (HCl) until the product precipitates completely.

  • Isolation: Filter the solid product, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Protocol 2: Grinding Method for 2'-Hydroxychalcone Synthesis (Adapted from[4])

  • Mixing Reactants: In a mortar, combine 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid NaOH.

  • Grinding: Grind the mixture with a pestle for 15 minutes at room temperature.

  • Work-up: The resulting product can be purified directly.

Visualizations

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2-Hydroxy-3-methoxyacetophenone 2-Hydroxy-3-methoxyacetophenone Enolate_Formation Enolate Formation 2-Hydroxy-3-methoxyacetophenone->Enolate_Formation Base (OH-) Benzaldehyde Benzaldehyde Nucleophilic_Attack Nucleophilic Attack Benzaldehyde->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Intermediate 2-Hydroxy-3-methoxychalcone 2-Hydroxy-3-methoxychalcone Dehydration->2-Hydroxy-3-methoxychalcone -H2O Experimental_Workflow Start Start Reactants Dissolve Acetophenone and Benzaldehyde in Solvent Start->Reactants Cool Cool to 0°C Reactants->Cool Add_Base Add Base Catalyst (e.g., NaOH) Cool->Add_Base React Stir for 4 hours at 0°C Add_Base->React Workup Pour into Ice Water and Acidify React->Workup Isolate Filter and Dry the Crude Product Workup->Isolate Purify Recrystallize or Column Chromatography Isolate->Purify End End Purify->End Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Did the reaction proceed? (TLC analysis) Start->Check_Reaction No_Reaction No Reaction Check_Reaction->No_Reaction No Yes_Reaction Reaction Proceeded Check_Reaction->Yes_Reaction Yes Check_Base Check Base Activity and Concentration No_Reaction->Check_Base Check_Reactants Check Reactant Purity No_Reaction->Check_Reactants Check_Temp Check Reaction Temperature No_Reaction->Check_Temp Complex_Mixture Complex Mixture Formed? Yes_Reaction->Complex_Mixture Optimize_Conditions Optimize Temperature and Reaction Time Complex_Mixture->Optimize_Conditions Yes Consider_Side_Reactions Consider Side Reactions (e.g., Flavanone formation) Complex_Mixture->Consider_Side_Reactions Yes Poor_Isolation Product Lost During Work-up? Complex_Mixture->Poor_Isolation No Check_Precipitation Ensure Complete Precipitation and Acidification Poor_Isolation->Check_Precipitation Yes Review_Purification Review Purification Technique Poor_Isolation->Review_Purification Yes

References

Technical Support Center: Purification of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 2-Hydroxy-3-methoxychalcone. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Hydroxy-3-methoxychalcone?

A1: The most common impurities originate from the Claisen-Schmidt condensation reaction used for its synthesis. These include unreacted starting materials, namely 2-hydroxy-3-methoxyacetophenone and benzaldehyde, as well as potential side-products from self-condensation of the acetophenone or other base-catalyzed side reactions.

Q2: My crude product is an oil instead of a solid. How should I proceed with purification?

A2: Oily products can result from the presence of impurities that depress the melting point. It is recommended to first attempt to solidify the product by trituration with a non-polar solvent like hexanes or by scratching the inside of the flask with a glass rod. If solidification is unsuccessful, column chromatography is the most effective method for purifying an oily product.

Q3: I am observing significant product loss during recrystallization. What can I do to improve the yield?

A3: Significant product loss during recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Slow cooling is crucial for crystal formation; rapid cooling can lead to the precipitation of impurities along with the product. If the yield is still low, consider a different solvent system or a combination of solvents. For hydroxylated chalcones, ethanol or methanol are often good starting points for recrystallization.[1]

Q4: How can I monitor the progress of the purification process effectively?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification of 2-Hydroxy-3-methoxychalcone. It allows for the rapid assessment of the purity of fractions collected from column chromatography and the effectiveness of recrystallization. A common solvent system for TLC analysis of chalcones is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 2-Hydroxy-3-methoxychalcone.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots on TLC. Inappropriate solvent system.Optimize the solvent system for TLC by testing different ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to achieve good separation between the product and impurities.
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the proportion of ethyl acetate.
Co-elution of impurities with the product. The chosen solvent system does not provide adequate resolution.Try a different solvent system. For instance, dichloromethane/methanol or chloroform/hexane could offer different selectivity.[2]
Streaking of the product spot on the TLC plate. The sample is too concentrated, or the compound is interacting strongly with the stationary phase.Dilute the sample before spotting on the TLC plate. Adding a small amount of a more polar solvent like methanol to the eluent can sometimes reduce streaking.
Product degradation on the silica gel column. The acidic nature of silica gel may cause degradation of sensitive compounds.Deactivate the silica gel by washing it with a solvent containing a small amount of a non-polar base like triethylamine before packing the column. Alternatively, use a different stationary phase like neutral alumina.
Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
The compound "oils out" instead of crystallizing. The solvent is too non-polar, or the solution is supersaturated.Add a small amount of a more polar solvent to the hot solution. Ensure the solution is not overly concentrated before cooling.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Try adding a seed crystal to induce crystallization. Consider a different solvent in which the compound has lower solubility at room temperature.
The resulting crystals are colored or appear impure. Impurities are co-precipitating with the product.The cooling rate might be too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Low recovery of the purified product. Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Synthesis of 2-Hydroxy-3-methoxychalcone (Claisen-Schmidt Condensation)

This protocol is a general procedure for the synthesis of chalcones and can be adapted for 2-Hydroxy-3-methoxychalcone.

Materials:

  • 2-Hydroxy-3-methoxyacetophenone

  • Benzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric Acid (HCl) (e.g., 10%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve equimolar amounts of 2-hydroxy-3-methoxyacetophenone and benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture in the ice bath for a specified time (typically a few hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until it is acidic to litmus paper.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product.

Purification by Column Chromatography

Materials:

  • Crude 2-Hydroxy-3-methoxychalcone

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 2-Hydroxy-3-methoxychalcone. A typical solvent system for a related chalcone, 2',4-dihydroxy-3-methoxychalcone, is chloroform/hexanes (4:1).[2]

Purification by Recrystallization

Materials:

  • Crude 2-Hydroxy-3-methoxychalcone

  • Recrystallization solvent (e.g., ethanol, methanol)[1]

  • Heating apparatus (e.g., hot plate)

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Place the crude 2-Hydroxy-3-methoxychalcone in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals.

Data Presentation

Table 1: Physicochemical and Chromatographic Data for 2-Hydroxy-3-methoxychalcone and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)TLC Solvent System (Hexane:Ethyl Acetate)Reference
2-Hydroxy-3-methoxychalconeC₁₆H₁₄O₃254.28--[3][4]
2',4-Dihydroxy-3-methoxychalconeC₁₆H₁₄O₄270.28114-115Chloroform:Hexanes (4:1)[2]

Note: Specific melting point and TLC data for 2-Hydroxy-3-methoxychalcone were not available in the searched literature. The provided data for the related compound can serve as a useful reference.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Claisen-Schmidt Condensation workup Acidic Workup & Filtration synthesis->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization tlc TLC Analysis column_chromatography->tlc pure_product Pure 2-Hydroxy-3-methoxychalcone recrystallization->pure_product recrystallization->tlc

Caption: Experimental workflow for the synthesis and purification of 2-Hydroxy-3-methoxychalcone.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered impure_product Impure Product (TLC shows multiple spots) start->impure_product low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product optimize_cc Optimize Column Chromatography impure_product->optimize_cc Co-elution optimize_recryst Optimize Recrystallization impure_product->optimize_recryst Co-precipitation low_yield->optimize_recryst Improve recovery oily_product->optimize_cc triturate Triturate with non-polar solvent oily_product->triturate

Caption: Troubleshooting logic for common purification challenges of 2-Hydroxy-3-methoxychalcone.

References

Stability studies of 2-Hydroxy-3-methoxychalcone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies of 2-Hydroxy-3-methoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for 2-Hydroxy-3-methoxychalcone?

A1: Based on the general structure of chalcones, 2-Hydroxy-3-methoxychalcone is susceptible to degradation through several pathways. The α,β-unsaturated ketone moiety is a key reactive site.[1][2] Common degradation pathways include hydrolysis, oxidation, and photodegradation. Under hydrolytic conditions (acidic or basic), the molecule can undergo cleavage. Oxidative stress can lead to the formation of various oxidation products.[3] Photodegradation may involve cis-trans isomerization or other photochemical reactions.[4][5][6][7]

Q2: What are the recommended storage conditions for 2-Hydroxy-3-methoxychalcone?

A2: To ensure the long-term stability of 2-Hydroxy-3-methoxychalcone, it is recommended to store the compound in a cool, dry, and dark place. Protection from light is crucial to prevent photodegradation.[8] For solutions, it is advisable to use buffers with a slightly acidic to neutral pH and to store them at low temperatures (e.g., 4°C) for short-term use or frozen for long-term storage.

Q3: How can I monitor the stability of 2-Hydroxy-3-methoxychalcone during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of 2-Hydroxy-3-methoxychalcone.[9] This method should be able to separate the parent compound from its degradation products. UV-Vis spectrophotometry can also be used to monitor changes in the concentration of the chalcone, although it may not be able to distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.

Q4: What are the expected degradation products of 2-Hydroxy-3-methoxychalcone?

A4: While specific degradation products for 2-Hydroxy-3-methoxychalcone are not extensively documented in the provided search results, general knowledge of chalcone chemistry suggests potential degradation products. Under hydrolytic conditions, cleavage of the molecule could yield 2-hydroxyacetophenone and 3-methoxybenzaldehyde. Oxidative conditions may lead to the formation of epoxides, benzoic acid derivatives, and other oxidized species. Photodegradation could result in the formation of the cis-isomer of the chalcone or cyclized products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of 2-Hydroxy-3-methoxychalcone.

Problem Possible Cause Troubleshooting Steps
Rapid degradation of the compound in solution. The pH of the solution is too high or too low.Chalcones are known to be unstable in highly acidic or basic conditions.[9] Adjust the pH of your solution to a range of 4-7.
The solution is exposed to light.2-Hydroxy-3-methoxychalcone is likely photosensitive.[8] Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
The temperature of the solution is too high.Higher temperatures can accelerate degradation.[1][10] Store solutions at a lower temperature (e.g., 4°C).
Multiple unexpected peaks in the HPLC chromatogram. The compound is degrading into multiple products.This is expected during forced degradation studies. Try to identify the degradation products using techniques like LC-MS.
The HPLC method is not optimized.Ensure your HPLC method is stability-indicating, meaning it can resolve the parent peak from all degradation product peaks. Adjust the mobile phase composition, gradient, or column if necessary.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure that all experimental parameters, such as pH, temperature, light exposure, and concentration, are kept consistent across all replicates.
Pipetting or dilution errors.Double-check all calculations and ensure accurate pipetting and dilution techniques are used.

Data Presentation

The following tables summarize representative quantitative data on the stability of a hydroxychalcone under various stress conditions. This data is illustrative and based on the general behavior of chalcones as specific data for 2-Hydroxy-3-methoxychalcone was not available in the search results.

Table 1: pH Stability of a Representative Hydroxychalcone

pHTemperature (°C)Duration (hours)Remaining Compound (%)
2372492
4372498
7372495
9372475
12372440

Table 2: Thermal Stability of a Representative Hydroxychalcone (at pH 7)

Temperature (°C)Duration (hours)Remaining Compound (%)
252499
402491
602478
802455

Table 3: Photostability of a Representative Hydroxychalcone (in solution at pH 7)

Light SourceIntensityDuration (hours)Remaining Compound (%)
UV-A1.2 million lux hours185
Cool White Fluorescent1.2 million lux hours195

Table 4: Oxidative Stability of a Representative Hydroxychalcone (at pH 7)

Oxidizing AgentConcentrationDuration (hours)Remaining Compound (%)
H₂O₂3%2465
H₂O₂10%2442

Experimental Protocols

Protocol 1: pH Stability Study
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 7, and borate for pH 9 and 12).

  • Sample Preparation: Prepare a stock solution of 2-Hydroxy-3-methoxychalcone in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each buffer to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 37°C) in the dark.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining 2-Hydroxy-3-methoxychalcone.

Protocol 2: Thermal Stability Study
  • Sample Preparation: Prepare a solution of 2-Hydroxy-3-methoxychalcone in a suitable solvent buffered at a neutral pH (e.g., pH 7 phosphate buffer).

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C) in the dark.

  • Sampling: At specific time intervals, remove a vial from each temperature and cool it to room temperature.

  • Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solution of 2-Hydroxy-3-methoxychalcone in a suitable solvent and place it in a quartz cuvette or a photostability chamber.

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Exposure: Expose the sample to a controlled light source (e.g., UV-A or cool white fluorescent light) with a known intensity.

  • Sampling: Take aliquots of the exposed and control samples at various time points.

  • Analysis: Analyze the samples using HPLC to determine the extent of photodegradation.

Protocol 4: Oxidative Stability Study
  • Sample Preparation: Prepare a solution of 2-Hydroxy-3-methoxychalcone in a suitable solvent.

  • Addition of Oxidizing Agent: Add a solution of an oxidizing agent (e.g., hydrogen peroxide) to the chalcone solution to achieve the desired final concentration (e.g., 3% or 10%).

  • Incubation: Incubate the mixture at room temperature in the dark.

  • Sampling: Withdraw samples at different time points.

  • Analysis: Analyze the samples by HPLC to measure the concentration of the remaining chalcone.

Visualizations

Signaling Pathways

2-Hydroxy-3-methoxychalcone and related chalcones have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Chalcone 2-Hydroxy-3-methoxychalcone Chalcone->IKK Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Chalcone2 2-Hydroxy-3-methoxychalcone Chalcone2->AKT

Caption: Potential signaling pathways modulated by 2-Hydroxy-3-methoxychalcone.

Experimental Workflow

The following diagram illustrates a general workflow for conducting stability studies.

Experimental_Workflow start Start: Define Study Objectives protocol_dev Develop & Validate Stability-Indicating Method (HPLC) start->protocol_dev stress_testing Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) protocol_dev->stress_testing sample_analysis Analyze Stressed Samples stress_testing->sample_analysis data_analysis Analyze Data & Determine Degradation Profile sample_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: General workflow for stability studies of a pharmaceutical compound.

References

Technical Support Center: Overcoming Poor Solubility of Chalcone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of chalcone derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my chalcone derivatives have poor solubility in aqueous media for biological assays?

A1: The poor solubility of many chalcone derivatives stems from their hydrophobic nature.[1] The core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is inherently lipophilic, leading to low aqueous solubility.[2] This can cause the compound to precipitate or "crash out" when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium.[3]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A2: The tolerance to DMSO is cell-line dependent. As a general guideline, the final concentration of DMSO in the culture medium should be kept at or below 0.5%, with many studies advocating for 0.1% to minimize solvent-induced artifacts.[3] However, some cell lines may tolerate up to 1%.[3] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line, where no significant cytotoxicity is observed.[3]

Q3: Besides DMSO, what other organic solvents can be used?

A3: Other water-miscible organic solvents like ethanol or propylene glycol can be used.[3] The choice of solvent will depend on the specific experimental requirements and the tolerance of the cell line.[3] It is important to remember that these solvents can also have biological effects, making proper vehicle controls essential.[3]

Q4: Can poor solubility of my chalcone derivative affect my assay results?

A4: Yes, poor solubility can significantly impact assay results. Precipitated chalcone particles can interfere with absorbance readings in assays like the MTT assay, be mistakenly detected by flow cytometers, and reduce the effective concentration of the compound available to interact with its biological target, leading to an underestimation of its potency.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation of Chalcone Derivative Upon Addition to Cell Culture Media

Problem: You've dissolved your chalcone derivative in DMSO to make a stock solution. When you add it to your cell culture medium, a precipitate forms immediately.

Cause: This phenomenon, often called "crashing out," occurs because the chalcone's solubility dramatically decreases when the DMSO stock is diluted into the aqueous environment of the media.[3][4]

Solutions:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% and not exceeding 0.5%) while maintaining the chalcone's solubility.[1][3]

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in your chosen solvent, and then add this to the pre-warmed (37°C) culture medium while gently vortexing.[4][5]

  • pH Adjustment: For chalcones with ionizable groups (e.g., hydroxyl or amino moieties), their solubility can be pH-dependent. Adjusting the pH of the buffer may increase solubility.[1]

  • Use of Co-solvents: Combining solvents can sometimes improve solubility.[3]

  • Incorporate Surfactants/Detergents (for cell-free assays): In cell-free systems, non-ionic detergents like Triton™ X-100 or Tween® 20 (e.g., at 0.01-0.05%) can help maintain solubility without denaturing the enzyme.[1][3]

Issue 2: Chalcone Derivative Precipitates in the Wells During a Cell-Based Assay

Problem: You observe a precipitate in the wells of your cell culture plate after treating the cells with your chalcone derivative for a period.

Cause: The compound's solubility limit may have been exceeded over time due to factors like temperature fluctuations, media evaporation, or interactions with media components.[4][5]

Solutions:

  • Determine Maximum Soluble Concentration: Before conducting your experiment, perform a solubility test to find the highest concentration of your chalcone that remains in solution in your specific cell culture medium under incubation conditions (37°C, 5% CO₂).[4]

  • Assay-Specific Troubleshooting:

    • MTT Assay: After the treatment period, carefully aspirate the medium containing any precipitated compound before adding the MTT reagent. This prevents the precipitate from interfering with formazan crystal formation and solubilization.[1]

    • Flow Cytometry: To prevent precipitated particles from being detected by the flow cytometer, filter the cell suspension through a cell-strainer cap before analysis.[1]

  • Consider Advanced Formulation Strategies: If simple solvent optimization is insufficient, more advanced techniques may be necessary.

Advanced Solubilization Strategies

For highly insoluble chalcone derivatives, the following formulation strategies can be employed:

StrategyDescriptionKey Considerations
Cyclodextrin Encapsulation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[3]A vehicle control with the same concentration of cyclodextrin is essential.[3]
Nanoformulations Encapsulating the chalcone in nano-sized carriers can significantly improve its dispersion and apparent solubility in aqueous solutions.[2]- Nanoemulsions: Oil-in-water emulsions containing the chalcone.[1][6] - Nanocrystals: Reduces particle size to the sub-micron range, increasing the surface area for dissolution.[2][7]
Lipid-Based Formulations The chalcone is dissolved in a lipid carrier, which can enhance its solubility and bioavailability.[3][7]These are complex to prepare and may interfere with certain assay readouts.[3]
Chemical Modification (Prodrugs) Hydrophilic moieties are chemically attached to the chalcone scaffold to create a more soluble prodrug.[8] This prodrug is then converted to the active chalcone in vivo.Can lead to a dramatic increase in solubility (e.g., 2000- to 3000-fold).[8] Requires synthetic chemistry expertise.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare a serial dilution of the chalcone in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO.[4]

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media).[4]

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.[4]

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at 600 nm; an increase in absorbance indicates precipitation.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.[4]

Protocol 2: Preparation of a Chalcone-Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium).[3]

  • Prepare Chalcone Stock: Create a concentrated stock of the chalcone in a minimal amount of a suitable organic solvent (e.g., Ethanol or DMSO).[3]

  • Form the Complex: Slowly add the chalcone stock solution to the cyclodextrin solution while vortexing vigorously.[3]

  • Incubate: Allow the mixture to incubate with agitation or sonication for 1 to 24 hours at room temperature to facilitate the formation of the inclusion complex.[3]

  • Sterilization and Use: Sterilize the final complex solution by passing it through a 0.22 µm filter. This filtered solution can then be used as your stock for further dilutions into the final assay medium.[3]

Visual Guides

cluster_0 Troubleshooting Chalcone Precipitation start Chalcone Precipitates in Assay Medium q1 Is the final solvent concentration >0.5%? start->q1 sol1 Decrease final solvent concentration (e.g., to ≤0.1% DMSO) q1->sol1 Yes q2 Was the stock added directly to the medium? q1->q2 No sol1->q2 sol2 Use serial dilution in pre-warmed medium q2->sol2 Yes q3 Is the chalcone still insoluble? q2->q3 No sol2->q3 sol3 Consider advanced strategies: - Cyclodextrins - Nanoformulations - Prodrug approach q3->sol3 Yes end_node Soluble Chalcone in Assay q3->end_node No sol3->end_node cluster_1 Workflow for Enhancing Chalcone Solubility cluster_2 Initial Optimization cluster_3 Advanced Formulation chalcone Poorly Soluble Chalcone Derivative opt_solvent Optimize Solvent (e.g., DMSO ≤0.1%) chalcone->opt_solvent opt_ph Adjust pH of Buffer chalcone->opt_ph prodrug Prodrug Synthesis chalcone->prodrug cyclo Cyclodextrin Encapsulation opt_solvent->cyclo If Insoluble assay Perform Biological Assay opt_solvent->assay If Soluble nano Nanoformulation (Nanoemulsions, etc.) opt_ph->nano If Insoluble opt_ph->assay If Soluble cyclo->assay nano->assay prodrug->assay

References

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methoxychalcone. Our aim is to address specific issues that may be encountered during the experimental process, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-Hydroxy-3-methoxychalcone?

A1: The most common and effective method for synthesizing 2-Hydroxy-3-methoxychalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2-hydroxyacetophenone with 3-methoxybenzaldehyde.[1]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in chalcone synthesis can stem from several factors. Key areas to investigate include the choice and concentration of the catalyst, reaction temperature, and the purity of starting materials. Inadequate reaction time can also lead to incomplete conversion.[2]

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A3: The formation of multiple products is a common challenge. The most prevalent byproduct in the synthesis of 2'-hydroxychalcones is the corresponding flavanone, which results from the intramolecular cyclization of the chalcone product.[3] Other potential side products can arise from the self-condensation of 2-hydroxyacetophenone or the Cannizzaro reaction of 3-methoxybenzaldehyde, especially under strong basic conditions.

Q4: How can I purify the crude 2-Hydroxy-3-methoxychalcone?

A4: The primary method for purifying chalcones is recrystallization, often from ethanol or methanol. For more persistent impurities, column chromatography using silica gel is a highly effective technique. A common eluent system is a mixture of hexane and ethyl acetate.[2]

Q5: What is the role of the base in the Claisen-Schmidt condensation?

A5: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the α-carbon of the 2-hydroxyacetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 3-methoxybenzaldehyde.[2]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Ineffective Catalyst Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most effective catalysts. Weaker bases like calcium hydroxide may be ineffective. Ensure the base is not old or degraded.[2]
Inappropriate Reaction Temperature Temperature significantly impacts yield. For the synthesis of 2'-hydroxychalcones, conducting the reaction at 0°C has been shown to improve yields.[2]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours. Ensure the starting materials are fully consumed before workup.[4]
Impure Starting Materials Use freshly distilled or purified 2-hydroxyacetophenone and 3-methoxybenzaldehyde to avoid side reactions from impurities.
Problem 2: Presence of Significant Side Products
Side Product Identification Mitigation Strategies
Flavanone Can be identified by NMR spectroscopy; characterized by signals for a saturated three-carbon bridge. Often co-elutes with the chalcone.The formation of flavanone is base-catalyzed. Use the minimum effective amount of base and keep the reaction temperature low. Shorter reaction times can also reduce the extent of cyclization.[3]
Self-condensation of 2-hydroxyacetophenone Results in a β-hydroxy ketone or its dehydrated α,β-unsaturated ketone derivative.This is more likely if the aldehyde is less reactive or added slowly. Ensure a slight excess of the aldehyde and maintain a low reaction temperature to favor the cross-condensation.[5]
Cannizzaro Reaction Products 3-methoxybenzyl alcohol and 3-methoxybenzoic acid from the disproportionation of 3-methoxybenzaldehyde.This occurs with aldehydes lacking α-hydrogens in the presence of a strong base. Use a less concentrated base solution and avoid excessively long reaction times.[6][7]

Experimental Protocols

Optimized Synthesis of 2-Hydroxy-3-methoxychalcone

This protocol is based on optimized conditions for the synthesis of 2'-hydroxychalcones.[2]

Materials:

  • 2-hydroxyacetophenone

  • 3-methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2-hydroxyacetophenone and 0.05 mol of 3-methoxybenzaldehyde in 50 mL of isopropyl alcohol (IPA).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture while maintaining the temperature at 0°C.

  • Continue stirring the reaction at 0°C for approximately 4 hours. Monitor the reaction's progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus paper.

  • The crude 2-Hydroxy-3-methoxychalcone will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data

The yield of chalcone synthesis is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on variations in the synthetic protocol for 2'-hydroxychalcones.

Catalyst Solvent Temperature Typical Yield (%) Key Remarks
40% aq. NaOHIsopropyl Alcohol0°CHigh (can exceed 90%)Optimized conditions for high yield and purity.[2]
40% aq. KOHMethanolRoom Temp.Moderate to HighA common and effective method, though may require longer reaction times.[8]
Solid NaOHSolvent-free (Grinding)Room Temp.HighAn environmentally friendly "green" method that can produce high yields in a short time.[9]
p-TsOHMethanolRoom Temp.ModerateAcid-catalyzed condensation is an alternative but may result in lower yields compared to base-catalyzed methods.[10]

Visual Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Are starting materials pure? start->check_reagents purify_reagents Purify/distill reagents check_reagents->purify_reagents No check_catalyst Is the base (e.g., NaOH) active and at the correct concentration? check_reagents->check_catalyst Yes purify_reagents->check_catalyst use_fresh_base Use fresh, concentrated base check_catalyst->use_fresh_base No check_temp Was the reaction temperature controlled (ideally 0°C)? check_catalyst->check_temp Yes use_fresh_base->check_temp control_temp Maintain temperature at 0°C check_temp->control_temp No check_time Was the reaction time sufficient? check_temp->check_time Yes control_temp->check_time increase_time Increase reaction time and monitor by TLC check_time->increase_time No success Improved Yield check_time->success Yes increase_time->success

Caption: Troubleshooting workflow for addressing low product yield.

Side Reaction Pathways

side_reactions cluster_main Main Reaction cluster_side Side Reactions 2-hydroxyacetophenone 2-hydroxyacetophenone 2-Hydroxy-3-methoxychalcone 2-Hydroxy-3-methoxychalcone 2-hydroxyacetophenone->2-Hydroxy-3-methoxychalcone + 3-methoxybenzaldehyde (Base) Self-condensation Product Self-condensation Product 2-hydroxyacetophenone->Self-condensation Product Self-condensation (Base) 3-methoxybenzaldehyde 3-methoxybenzaldehyde 3-methoxybenzaldehyde->2-Hydroxy-3-methoxychalcone Cannizzaro Products Cannizzaro Products 3-methoxybenzaldehyde->Cannizzaro Products Disproportionation (Strong Base) Flavanone Flavanone 2-Hydroxy-3-methoxychalcone->Flavanone Intramolecular Cyclization (Base)

References

Technical Support Center: Purifying Chalcone Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chalcone purification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of chalcone compounds.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization a necessary step for crude chalcone products? A1: Recrystallization is a critical purification technique to remove impurities from the crude product obtained after synthesis, which often occurs via Claisen-Schmidt condensation.[1][2] The crude product can contain unreacted starting materials (like acetophenone and benzaldehyde), by-products, and isomers.[1][3] Purifying the chalcone is essential as these impurities can interfere with subsequent reactions, such as hydrogenation, and lead to inaccurate spectral data and characterization.[3]

Q2: What are the most common and effective solvents for recrystallizing chalcones? A2: Ethanol (specifically 95% ethanol) is the most frequently cited solvent for recrystallizing a wide range of chalcone derivatives.[2][3][4][5] Mixed solvent systems, such as ethanol-water or hexane-acetone, are also effective.[6] The ideal solvent is one in which the chalcone is soluble at high temperatures but sparingly soluble at low temperatures.[6] Heterocyclic chalcones tend to be soluble in nonprotic organic solvents like dichloromethane, chloroform, and ethyl acetate, with moderate solubility in polar protic solvents like methanol and ethanol.[7]

Q3: How can I assess the purity of my recrystallized chalcone? A3: The purity of the final product should be checked using techniques like Thin Layer Chromatography (TLC) and by determining the melting point.[5][8] A sharp melting point close to the literature value indicates high purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a reliable method.[9] Spectroscopic methods such as NMR and IR are used to confirm the structure of the purified compound.[2][4]

Q4: What is "oiling out" and why does it happen during chalcone recrystallization? A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline precipitate.[9][10] This typically occurs when the solution is highly supersaturated or when the melting point of the chalcone is lower than the boiling point of the chosen solvent.[9][11] The presence of impurities can also prevent proper crystal lattice formation, leading to an oily product.[11][12]

Recrystallization Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of chalcone compounds.

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the chalcone and attempt to cool again.[9][13]- Try adding a suitable anti-solvent (a solvent in which the chalcone is insoluble) dropwise to the solution.[14]
Nucleation has not occurred.- Scratch the inside surface of the flask at the liquid-air interface with a glass rod to create nucleation sites.[9][15][16]- Add a "seed crystal" of the pure chalcone compound to the solution to initiate crystallization.[9]
Cooling is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9][13]
Product separates as an oil ("oiling out"). The solution is too supersaturated.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level before cooling slowly.[9][13]
The chalcone's melting point is below the solvent's boiling point.- Switch to a solvent with a lower boiling point.[9][11]
Impurities are preventing crystallization.- Wash the crude product to remove unreacted starting materials before recrystallization.[12]- If oiling persists, consider purifying the compound via column chromatography instead.[1][17]
Low recovery of recrystallized product. Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.- Minimize the amount of hot solvent used to dissolve the crude product. Ensure you are creating a saturated solution.[14][15]- After filtering the crystals, cool the filtrate further to see if a second crop of crystals can be obtained.
The product is partially soluble in the washing solvent.- Always use ice-cold solvent to wash the crystals during vacuum filtration to minimize dissolution.[18]
Recrystallized crystals are colored. Colored impurities are trapped within the crystal lattice.- Ensure slow cooling, as rapid crystal growth can trap impurities.[9]- If impurities are highly colored, consider treating the hot solution with a small amount of activated charcoal to adsorb them before filtering the hot solution and allowing it to cool.[9]
Fine, powder-like crystals are obtained. Nucleation was too rapid and widespread.- Decrease the rate of cooling to allow for the growth of larger, more well-defined crystals.[9]- Reduce the level of supersaturation by using a slightly larger volume of solvent.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (General Procedure)

This protocol outlines the standard method for recrystallizing chalcones using a single solvent, such as ethanol.

  • Dissolution: Place the crude chalcone product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture gently (e.g., on a water bath at around 50°C, especially if the chalcone has a low melting point) while stirring until the solid completely dissolves.[15] Add more solvent in small portions only if necessary to fully dissolve the solid. The goal is to create a hot, saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, silica gel from prior chromatography), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.[15]

  • Inducing Crystallization (If Necessary): If no crystals appear, try scratching the inner wall of the flask with a glass rod.[15]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (e.g., at 4°C) for about 20-30 minutes to maximize crystal yield.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][18]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18]

  • Drying: Allow the crystals to air-dry on the filter paper or dry them in an oven at a temperature well below the compound's melting point.[4]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics for your chalcone. A common pair is a "soluble solvent" and an "insoluble solvent" (anti-solvent) that are miscible with each other (e.g., ethanol and water).[6]

  • Dissolution: Dissolve the crude chalcone in a minimum amount of the hot "soluble solvent" (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears.

  • Cooling and Isolation: Follow steps 3 through 8 from the Single-Solvent Recrystallization protocol above.

Data Summary

Table 1: Common Solvents for Chalcone Recrystallization

SolventTypeNotes
EthanolPolar ProticMost commonly used solvent for a wide range of chalcones.[2][4][5] Often used as a 95% aqueous solution.
MethanolPolar ProticSuitable for many chalcones, especially heterocyclic variants, though solubility may be moderate.[7][17]
AcetonePolar AproticCan be used as the "soluble" solvent in a mixed-solvent system with a nonpolar anti-solvent like hexane.[6]
DichloromethaneNonproticGood solvent for many heterocyclic chalcones.[7]
ChloroformNonproticEffective for dissolving heterocyclic chalcones.[7]
Ethyl AcetateNonproticCan be used for dissolving heterocyclic chalcones and in mixed systems for purification.[7][19]

Visual Workflows

Recrystallization_Workflow start Crude Chalcone Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filter cool Cool Slowly to Room Temperature dissolve->cool No Impurities hot_filter->cool Yes induce Induce Crystallization (Scratch / Seed Crystal) cool->induce No Crystals Form ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath Crystals Form induce->ice_bath filter_wash Vacuum Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry the Crystals filter_wash->dry end Pure Chalcone Crystals dry->end

Caption: Standard experimental workflow for purifying chalcone compounds via recrystallization.

Troubleshooting_Tree start Problem During Recrystallization no_crystals No Crystals Form Upon Cooling? start->no_crystals oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? start->low_yield sol1_1 Solution not saturated. -> Evaporate some solvent. no_crystals->sol1_1 Yes sol1_2 Nucleation failed. -> Scratch flask or add seed crystal. no_crystals->sol1_2 Yes sol2_1 Too supersaturated. -> Reheat, add more solvent, cool slowly. oiling_out->sol2_1 Yes sol2_2 MPt < BPt of solvent. -> Use a lower boiling point solvent. oiling_out->sol2_2 Yes sol2_3 Consider column chromatography. oiling_out->sol2_3 Yes sol3_1 Too much solvent used. -> Use minimum hot solvent. low_yield->sol3_1 Yes sol3_2 Product lost during wash. -> Wash with ice-cold solvent. low_yield->sol3_2 Yes

Caption: Decision tree for troubleshooting common chalcone recrystallization issues.

References

Microwave-assisted synthesis to improve chalcone yield and reaction time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave-assisted synthesis to enhance chalcone yield and reduce reaction times. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of microwave-assisted synthesis over conventional methods for chalcones?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods for chalcone synthesis. The primary benefits include a dramatic reduction in reaction time, often from several hours to just a few minutes, and a significant increase in product yields.[1][2][3] This efficiency is due to the direct and uniform heating of the reaction mixture by microwave irradiation, which minimizes the formation of side products and can lead to cleaner reactions.[2][3] Furthermore, microwave-assisted synthesis can often be performed with less solvent or even under solvent-free conditions, aligning with the principles of green chemistry.[3]

Q2: What type of catalyst is most effective for microwave-assisted chalcone synthesis?

A2: The most common and effective catalysts for microwave-assisted Claisen-Schmidt condensation to synthesize chalcones are strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) in an alcoholic solvent like ethanol.[4][5] However, solid-supported catalysts like iodine-impregnated alumina have also been used successfully, particularly in solvent-free conditions, offering high yields in very short reaction times.[6] The choice of catalyst can depend on the specific substrates being used, and some protocols have also explored the use of acidic catalysts.

Q3: Can I use a domestic microwave oven for these syntheses?

A3: While some studies have reported the use of domestic microwave ovens, it is strongly recommended to use a dedicated scientific microwave reactor for chemical synthesis.[4] Scientific microwave reactors provide precise control over temperature, pressure, and power, ensuring reproducibility and safety. Domestic ovens lack these controls, which can lead to inconsistent results and potential safety hazards due to the buildup of pressure from flammable solvents.

Q4: How do I monitor the progress of a microwave-assisted reaction?

A4: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1][4] It is advisable to perform a preliminary reaction to establish the optimal irradiation time. Once the approximate time is known, you can run subsequent reactions for that duration. For continuous monitoring, some advanced microwave reactors are equipped with features that allow for safe, intermittent sampling.

Troubleshooting Guides

Issue 1: Low Chalcone Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Sub-optimal Reaction Conditions Optimize microwave parameters such as temperature, power, and reaction time. A systematic approach, varying one parameter at a time, is recommended. Ensure the correct catalyst and solvent system are being used for your specific reactants.
Incomplete Reaction Monitor the reaction with TLC to ensure it has gone to completion. If starting materials are still present, consider increasing the reaction time or temperature.
Side Reactions The formation of byproducts such as from self-condensation of the ketone or the Cannizzaro reaction of the aldehyde can reduce the yield of the desired chalcone. Using an equimolar ratio of reactants can help minimize these side reactions.
Product Precipitation Issues Chalcones often precipitate out of the reaction mixture upon cooling, allowing for easy isolation. If your product remains in solution, it may complicate purification and lead to lower isolated yields. In such cases, extraction with a suitable organic solvent followed by column chromatography may be necessary.
Presence of Hydroxyl Groups Hydroxyl groups on the aromatic rings of the reactants can interfere with base-catalyzed reactions. Protection of the hydroxyl group prior to the condensation reaction may be necessary to improve yields.[6]
Issue 2: Multiple Spots on TLC Plate (Impure Product)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Unreacted Starting Materials As with low yield, ensure the reaction has gone to completion by extending the reaction time or increasing the temperature.
Formation of Side Products Common side products include the aldol addition product (ketol), which has not undergone dehydration, and Michael addition products.[7] Optimizing the reaction conditions, particularly temperature and time, can favor the formation of the desired chalcone.
Ineffective Purification If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often an effective purification method. For oily products or persistent impurities, column chromatography using silica gel with a hexane/ethyl acetate solvent system is recommended.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Morpholine-Based Chalcones

This protocol describes the synthesis of chalcones from 4-morpholinoacetophenone and various substituted benzaldehydes.

Materials:

  • 4-Morpholinoacetophenone

  • Substituted benzaldehyde

  • 5% Ethanolic NaOH solution

  • Microwave vial (10 mL)

  • Scientific Microwave Reactor (e.g., CEM Discover)

  • Cold ethanol

Procedure:

  • In a 10 mL microwave vial, add 4-morpholinoacetophenone (0.974 mmol) and the substituted benzaldehyde (0.974 mmol).

  • Add 3 mL of 5% ethanolic NaOH solution to the vial.

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture at 80°C with a power of 50 Watts for 1–2 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, the product should crystallize directly from the reaction mixture.

  • Collect the crystals by filtration.

  • Wash the crystals with cold ethanol and allow them to dry.[4]

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Chalcones

This protocol details a solvent-free approach using iodine-impregnated alumina as a catalyst.

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • 5% Iodine-impregnated neutral alumina

  • Mortar and pestle

  • Microwave reaction vessel

  • Scientific Microwave Reactor (e.g., Synthwave 402 Prolabo)

  • Ethyl acetate

Procedure:

  • Prepare the catalyst by grinding 5g of neutral alumina with 250 mg of iodine in a mortar until a homogenous light brown powder is formed.

  • In a separate mortar, homogenize the acetophenone (1 equivalent), benzaldehyde (1 equivalent), and the prepared 5% I₂-Alumina catalyst.

  • Transfer the mixture to a microwave reaction vessel.

  • Irradiate in the microwave reactor for less than 2 minutes, with a set temperature of 60°C and power at 40% (for a 300W maximum output reactor).

  • After irradiation, allow the mixture to cool to room temperature.

  • Add 15 mL of ethyl acetate to the reaction mixture and filter to remove the solid catalyst.

  • Evaporate the ethyl acetate to obtain the crude chalcone product, which can be further purified by recrystallization if necessary.[6]

Comparative Data

The following tables summarize the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods.

Table 1: Comparison of Reaction Time and Yield for Ferrocenyl Chalcones

MethodReaction TimeYield (%)
Conventional 10–40 hours71–87%
Microwave-Assisted 1–5 minutes78–92%

Data sourced from a study on the synthesis of ferrocenyl chalcones.[1]

Table 2: Comparison for the Synthesis of Morpholine-Based Chalcones

MethodReaction TimeYield (%)
Conventional 5-8 hours72-85%
Microwave-Assisted 1-2 minutes85-94%

Data adapted from a study on morpholine-based chalcones.[4]

Table 3: Comparison for the Synthesis of Vanillin-Derived Chalcones

ReactantsMethodReaction TimeYield (%)
Vanillin + AcetophenoneMicrowave-Assisted5 minutes97.64%
Vanillin + 4-HydroxyacetophenoneMicrowave-Assisted5 minutes80.65%

Data from a study on vanillin-derived chalcones using microwave irradiation.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for microwave-assisted chalcone synthesis.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Acetophenone Derivative E Combine Reactants in Microwave Vial B Benzaldehyde Derivative C Catalyst (e.g., KOH, I₂-Alumina) D Solvent (optional) F Microwave Irradiation (Controlled Temperature & Power) E->F Seal Vial & Place in Reactor G Cooling & Precipitation/ Extraction F->G Reaction Completion (TLC Monitoring) H Filtration/ Solvent Evaporation G->H I Purification (Recrystallization/ Column Chromatography) H->I J Pure Chalcone Product I->J

Caption: General workflow for microwave-assisted chalcone synthesis.

Signaling Pathway

The chalcone Xanthohumol has been shown to exert anti-tumor effects by inhibiting the Notch1 signaling pathway. The diagram below illustrates this proposed mechanism.

signaling_pathway Xanthohumol Xanthohumol Notch1 Notch1 Receptor Xanthohumol->Notch1 Inhibits Apoptosis Apoptosis Xanthohumol->Apoptosis Induces HES1 HES-1 Notch1->HES1 Activates Survivin Survivin HES1->Survivin Upregulates Survivin->Apoptosis Inhibits CellGrowth Cell Growth Inhibition Apoptosis->CellGrowth Leads to

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Methoxychalcone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxychalcones, a subclass of chalcones characterized by the presence of one or more methoxy groups on their aromatic rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The position and number of these methoxy substituents play a crucial role in determining the efficacy and mechanism of action of these compounds. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various methoxychalcone isomers, supported by experimental data and detailed methodologies to aid in drug discovery and development.

Chalcones are naturally occurring flavonoids with a characteristic open-chain structure consisting of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system.[1] The substitution patterns on these rings are key determinants of their biological effects.[1]

Anticancer Activity: A Tale of Two Positions

The substitution pattern of the methoxy group on the aromatic rings significantly influences the anticancer properties of chalcones. Both 2'- and 4'-methoxy substituted chalcones have demonstrated cytotoxic effects against a range of cancer cell lines, though their potency can differ based on the specific cell line and the molecule's overall substitution pattern.[1] For instance, some studies have indicated that a 2'-methoxy substitution can lead to potent antiproliferative effects.[1] The presence of a methoxy group is generally considered favorable for the antitumor properties of chalcones.[2]

One of the mechanisms underlying the anticancer activity of some methoxychalcones is the inhibition of tubulin polymerization. For example, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) has been shown to inhibit the clonogenicity of Capan-1 human pancreatic cancer cells by disrupting microtubule assembly, leading to mitotic arrest and apoptosis.[3] This compound was found to induce cell cycle arrest at the G2/M phase and suppress xenografted tumor growth in nude mice.[3]

Furthermore, methoxychalcones have been shown to be cytotoxic, proapoptotic, cause cell cycle arrest, and increase intracellular levels of reactive oxygen species in colon cancer cell lines.[4]

Comparative Anticancer Activity Data
CompoundCell LineActivityIC50 (µM)Reference
2',5'-DimethoxychalconeC-33A (cervix), A-431 (skin), MCF-7 (breast)Antiproliferative7.7 - 9.2[5]
Curcumin (reference)C-33A, A-431, MCF-7Antiproliferative10.4 - 19.0[5]
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (breast)Anticancer5.28 µg/mL[6]
2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro)Capan-1 (pancreatic)Inhibition of clonogenicityMost effective among tested benzochalcones[3]

Anti-inflammatory Effects: Targeting Key Mediators

Methoxychalcones have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways. One of the primary mechanisms is the suppression of nuclear factor kappa B (NF-κB) activation, a critical regulator of the inflammatory response.[7][8]

Studies have shown that the anti-inflammatory activity of methoxychalcones correlates with their ability to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme with antioxidant properties.[9] The number and position of methoxy groups influence this induction, with a progressive increase in HO-1 activity observed with more methoxy substituents in the 3,4,5- and 3′,4′,5′-positions.[9]

For example, 2′-hydroxy-4-methoxychalcone has been shown to reduce lipopolysaccharide (LPS)-induced oxidative stress and levels of nitric oxide (NO), iNOS, and COX-2.[10] Similarly, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone has demonstrated significant anti-inflammatory activity in BV2 macrophages by inhibiting iNOS, COX-2, and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10]

Comparative Anti-inflammatory Activity Data
CompoundCell Line/ModelTarget/EffectIC50/ConcentrationReference
2',5'-dialkoxychalcone (compound 11)Murine microglial cells (N9)Inhibition of NO formation0.7 ± 0.06 µM[11]
2'-hydroxychalcone (compound 1)Rat neutrophilsInhibition of β-glucuronidase and lysozyme release1.6 ± 0.2 µM and 1.4 ± 0.2 µM[11]
2′-hydroxy-4,4′-dimethoxychalconeMurine RAW264.7 cellsInhibition of TNF-α secretionEffective at 0.01 µM[10]
4,4′-dihydroxy-3′-methoxychalcone-Inhibition of GM-CSF, TNF-α, IL-1β, and IL-2More active than ibuprofen at 100 µM[10]
2′-hydroxy-4′,6′-dimethoxychalconeRAW264.7 cellsMitigation of LPS-induced NO, PGE2, inflammatory cytokines, COX-2, and iNOS expression-[12]

Antimicrobial Properties: A Broad Spectrum of Activity

Methoxychalcones have also been recognized for their broad-spectrum antimicrobial activity, including antifungal and antibacterial effects.[13] The position of the methoxy group on the A-ring appears to be a significant determinant of this activity.[1][13]

For instance, 2',4',5'-Trimethoxychalcone has demonstrated potent antifungal activity against Candida krusei, being eight times more potent than the reference drug fluconazole.[13] In terms of antibacterial activity, 3'-Methoxychalcone has shown activity against Pseudomonas.[13]

Comparative Antimicrobial Activity Data
CompoundMicroorganismActivityMIC (µg/mL)Reference
2',4',5'-TrimethoxychalconeCandida kruseiAntifungal3.9[13]
Fluconazole (reference)Candida kruseiAntifungal31.2[13]
3'-MethoxychalconePseudomonas aeruginosaAntibacterial7.8[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of methoxychalcone isomers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[14]

  • Compound Preparation and Treatment: Prepare a stock solution of the methoxychalcone isomer in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for a further 2-4 hours.[14]

  • Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages.

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a suitable medium. Pre-treat the cells with different concentrations of the methoxychalcone derivatives for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[1]

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.[1]

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate the mixture for 10 minutes at room temperature.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is indicative of NO production and can be quantified using a sodium nitrite standard curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).[14]

  • Compound Preparation: Prepare a stock solution of the methoxychalcone in DMSO. Perform serial dilutions in the broth. To improve solubility, a surfactant like 0.5% Tween® 80 can be included.[14]

  • Assay Procedure: Add 100 µL of the diluted bacterial or fungal inoculum to each well of a 96-well microplate. Then, add 100 µL of the chalcone dilutions to the corresponding wells. Include positive (known antibiotic/antifungal), negative (broth with inoculum and DMSO), and sterility (broth only) controls.[14]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the methoxychalcone that completely inhibits the visible growth of the microorganism.[14]

Signaling Pathways and Experimental Workflows

The biological activities of methoxychalcones are mediated through their interaction with various cellular signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis Chalcone Methoxychalcone Isomer Synthesis/Isolation StockSol Stock Solution (DMSO) Chalcone->StockSol SerialDil Serial Dilutions (Culture Medium/Broth) StockSol->SerialDil Anticancer Anticancer Assay (e.g., MTT) SerialDil->Anticancer AntiInflam Anti-inflammatory Assay (e.g., Griess) SerialDil->AntiInflam Antimicrobial Antimicrobial Assay (e.g., MIC) SerialDil->Antimicrobial IC50 IC50/MIC Determination Anticancer->IC50 AntiInflam->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship IC50->SAR Pathway Mechanism of Action Studies Pathway->SAR

General experimental workflow for assessing the biological activity of methoxychalcone isomers.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_chalcone Intervention cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, JNK, ERK) LPS->MAPK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates IkB IκBα IKK->IkB phosphorylates iNOS iNOS NFkB_p65->iNOS transcribes COX2 COX-2 NFkB_p65->COX2 transcribes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p65->Cytokines transcribes IkB->NFkB_p65 releases MAPK->iNOS MAPK->COX2 MAPK->Cytokines Chalcone Methoxychalcone Isomers Chalcone->IKK Chalcone->NFkB_p65 Chalcone->MAPK NO NO iNOS->NO PGs Prostaglandins COX2->PGs

Simplified signaling pathway for the anti-inflammatory action of methoxychalcones.

References

In Vivo Validation of 2-Hydroxy-3-methoxychalcone's Anti-inflammatory Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 2-Hydroxy-3-methoxychalcone, leveraging data from structurally similar chalcone derivatives and standard non-steroidal anti-inflammatory drugs (NSAIDs). It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this chalcone compound. The following sections detail the experimental evidence, protocols, and underlying molecular mechanisms of action.

Quantitative Comparison of Anti-inflammatory Efficacy

Due to the limited availability of direct in vivo comparative studies on 2-Hydroxy-3-methoxychalcone, this guide utilizes data from a closely related analogue, 2'-hydroxy-2,4'-dimethoxychalcone, to provide a quantitative comparison against the well-established NSAID, indomethacin. The data is derived from the widely accepted carrageenan-induced paw edema model in mice, a standard assay for acute inflammation.

CompoundDose (mg/kg)Time Post-Carrageenan% Inhibition of Paw Edema
2'-Hydroxy-2,4'-dimethoxychalcone 1003 hours49.2%
2003 hours78.9%
Indomethacin (Reference) 103 hours28.6%

Note: The data for 2'-hydroxy-2,4'-dimethoxychalcone is presented as a surrogate for 2-Hydroxy-3-methoxychalcone to illustrate the potential anti-inflammatory efficacy of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema assay, a cornerstone for in vivo assessment of acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment with free access to food and water.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (2-Hydroxy-3-methoxychalcone or its analogue)

  • Reference drug (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Animals are divided into groups: a control group, a reference drug group, and test compound groups (at various doses).

  • The test compound or reference drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific absorption period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured again at specified time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Average increase in paw volume in the control group.

    • Vt = Average increase in paw volume in the treated group.

Data Analysis: The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Visualizing Experimental and Molecular Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting initial_measurement Initial Paw Volume Measurement fasting->initial_measurement grouping Grouping of Animals initial_measurement->grouping administration Drug/Vehicle Administration grouping->administration carrageenan Carrageenan Injection administration->carrageenan paw_measurement Paw Volume Measurement at Intervals carrageenan->paw_measurement calculation Calculation of % Inhibition paw_measurement->calculation analysis Statistical Analysis calculation->analysis signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_chalcone Site of Action cluster_response Inflammatory Response LPS LPS/Carrageenan IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, ERK, JNK) LPS->MAPK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Proinflammatory MAPK->Proinflammatory Chalcone 2-Hydroxy-3-methoxychalcone Chalcone->IkB Inhibition Chalcone->MAPK Inhibition Mediators Production of Inflammatory Mediators (NO, PGE2, Cytokines) Proinflammatory->Mediators

Spectroscopic Cross-Validation of 2-Hydroxy-3-methoxychalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the spectroscopic data for 2-Hydroxy-3-methoxychalcone, a member of the chalcone family of compounds known for their diverse biological activities. By presenting a comparative analysis with structurally similar chalcones, this document aims to offer a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate. The data herein is compiled from publicly available spectral databases and relevant scientific literature.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Hydroxy-3-methoxychalcone and two comparable chalcone derivatives: 2'-Hydroxy-4'-methoxychalcone and 4-Hydroxy-3-methoxychalcone. This comparative approach facilitates the validation of experimental findings and aids in the structural elucidation of related compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton Assignment 2-Hydroxy-3-methoxychalcone 2'-Hydroxy-4'-methoxychalcone 4-Hydroxy-3-methoxychalcone
-OCH₃Data not available3.86 (s, 3H)3.96 (s, 3H)
H-αData not available7.75 (d, J=15.0 Hz, 1H)7.37 (d, J=15.6 Hz, 1H)
H-βData not available7.37 (d, J=15.0 Hz, 1H)7.75 (d, J=15.6 Hz, 1H)
Aromatic ProtonsData not available6.86-8.14 (m)6.95-8.02 (m)
-OHData not available10.09 (s, 1H)5.96 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon Assignment 2-Hydroxy-3-methoxychalcone 2'-Hydroxy-4'-methoxychalcone 4-Hydroxy-3-methoxychalcone
C=OData not available187.28187.28
C-αData not available118.44118.44
C-βData not available143.70143.70
-OCH₃Data not available55.5755.57
Aromatic CarbonsData not available101.37-163.04110.0-160.0

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional Group 2-Hydroxy-3-methoxychalcone 2'-Hydroxy-4'-methoxychalcone
O-H StretchBroad band expected ~3200-3600Data not available
C-H Stretch (Aromatic)Expected ~3000-3100Data not available
C=O StretchExpected ~1630-1660Data not available
C=C Stretch (Alkenyl)Expected ~1580-1620Data not available
C-O StretchExpected ~1200-1300Data not available

Note: A general FTIR spectrum for 2-Hydroxy-3-methoxychalcone is available but a detailed peak list is not provided. Expected ranges are based on typical chalcone spectra.

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

Compound λmax 1 λmax 2 Solvent
2-Hydroxy-3-methoxychalcone Data not availableData not availableData not available
2-methoxy-2'-hydroxychalcone 292362Ethanol

Note: Specific UV-Vis data for 2-Hydroxy-3-methoxychalcone was not found. Data for a closely related isomer is provided for reference.[1]

Table 5: Mass Spectrometry Data (m/z)

Compound Ionization Mode Precursor Ion [M] Major Fragment Ions
2-Hydroxy-3-methoxychalcone ESI-MS/MS[M-H]⁻: 253.087238, 225, 239[2]
[M+H]⁺: 255.1016213.3, 105.3, 131.3[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are based on generalized procedures for the analysis of chalcone derivatives and should be optimized for specific instrumentation and experimental conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and proton/carbon environment of the analyte.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the chalcone sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Mix approximately 1-2 mg of the chalcone sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties of the conjugated system.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the chalcone sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to obtain concentrations that give absorbance readings within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of each dilution over a wavelength range of approximately 200-600 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation:

    • Dissolve a small amount of the chalcone sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻).

    • Subject the selected ion to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting fragment ion spectrum to obtain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chalcone compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chalcone Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of chalcones.

Logical Relationship for Spectroscopic Data Cross-Validation

This diagram outlines the logical process of cross-validating the identity and purity of a chalcone sample using multiple spectroscopic techniques.

Cross_Validation_Logic cluster_techniques Primary Spectroscopic Data cluster_validation Validation & Confirmation cluster_comparison Comparative Analysis NMR_Data NMR Data (Connectivity, Environment) Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation MS_Data MS Data (Molecular Weight, Formula) MS_Data->Structure_Confirmation IR_Data IR Data (Functional Groups) IR_Data->Structure_Confirmation UV_Vis_Data UV-Vis Data (Conjugated System) UV_Vis_Data->Structure_Confirmation Literature_Data Literature Data Structure_Confirmation->Literature_Data Compare Related_Compounds Related Compound Data Structure_Confirmation->Related_Compounds Compare

Caption: Logical flow for the cross-validation of spectroscopic data for chalcones.

References

Comparative study of different synthetic routes for 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Hydroxy-3-methoxychalcone, a chalcone derivative of significant interest in medicinal chemistry and drug development, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common and innovative methods, including conventional, microwave-assisted, and mechanochemical approaches. The performance of each method is evaluated based on reaction yield, time, and environmental impact, supported by experimental data.

Comparative Analysis of Synthetic Methods

The choice of synthetic route for 2-Hydroxy-3-methoxychalcone and its analogs is often a trade-off between reaction time, yield, and green chemistry principles. The following table summarizes the quantitative data for different synthetic approaches based on the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone and benzaldehyde.

Synthetic MethodCatalyst/MediumReaction TimeYield (%)Reference
Conventional Heating NaOH in Ethanol24 hours15.6[1]
2 eq. NaOH3 hours40[1]
Aq. NaOH in Ethanol9-12 hours[2]
40% aq. NaOH in Isopropyl Alcohol4 hoursUp to 95.55This is an optimized conventional method for 2'-hydroxychalcones, demonstrating that high yields are achievable with careful selection of solvent and base concentration.[3]
Microwave-Assisted Synthesis Ionic Liquid ([DMIm]Br)10 minutes81Specifically for 2,2'-dihydroxy-3-methoxychalcone.[1][4]
No solvent3 minutesExcellentA general observation for 2'-hydroxychalcone derivatives.[5]
Iodine in DMSO2-3 minutes80-92For the subsequent cyclization to flavones, but the initial chalcone synthesis is also amenable to microwave irradiation.[6]
Mechanochemical Synthesis Solid KOH (Ball Mill)60 minutes72-96For a library of 2'-hydroxychalcones.[7][8]
Solid NaOH (Grinding)30 minutes[9]
Ultrasound-Assisted Synthesis Ethanol-WaterHighMentioned as a viable and sustainable method for 2'-hydroxychalcones.[10]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the synthesis of 2'-hydroxychalcones and can be adapted for 2-Hydroxy-3-methoxychalcone.

Protocol 1: Conventional Synthesis using Sodium Hydroxide

This method represents a refined conventional approach to the Claisen-Schmidt condensation.[3]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxy-3'-methoxyacetophenone and 0.05 mol of the desired benzaldehyde in 50 mL of isopropyl alcohol (IPA).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.

  • Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Purification: The precipitated crude chalcone is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis in an Ionic Liquid

This protocol describes a rapid and efficient synthesis using microwave irradiation in an ionic liquid medium.[1][4]

  • Reactant Mixture: In a microwave-safe vessel, combine 2'-hydroxy-3'-methoxyacetophenone, the corresponding benzaldehyde, and the ionic liquid 1-decyl-3-methylimidazolium bromide ([DMIm]Br) which acts as the reaction medium.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 300 W power and a temperature of 80°C for 10 minutes.

  • Product Extraction: After cooling, extract the product from the ionic liquid using an appropriate organic solvent.

  • Purification: The solvent is evaporated, and the resulting solid is purified by recrystallization.

Protocol 3: Mechanochemical Synthesis via Ball Milling

This solvent-free method offers an environmentally friendly alternative with high yields.[7][8]

  • Reactant Preparation: Place an equimolar mixture of the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde (e.g., 1.2 mmol each) along with 2 equivalents of solid potassium hydroxide (KOH) in a ball mill grinding jar.

  • Grinding: Conduct the grinding in cycles, for instance, two cycles of 30 minutes each.

  • Work-up: After grinding, the resulting powder is suspended in cold methanol (5-10 mL) and acidified with cold 1 M HCl (2 mL).

  • Isolation and Purification: The precipitate is filtered, washed with water, and dried under a vacuum. Further purification can be achieved by recrystallization if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general Claisen-Schmidt condensation pathway and a typical experimental workflow for the synthesis and characterization of 2-Hydroxy-3-methoxychalcone.

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product 2_Hydroxy_3_methoxyacetophenone 2'-Hydroxy-3'-methoxy- acetophenone Enolate_Formation Enolate Formation 2_Hydroxy_3_methoxyacetophenone->Enolate_Formation + Base Benzaldehyde Benzaldehyde Aldol_Addition Aldol Addition Benzaldehyde->Aldol_Addition Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Enolate_Formation Enolate_Formation->Aldol_Addition + Benzaldehyde Dehydration Dehydration Aldol_Addition->Dehydration - H2O 2_Hydroxy_3_methoxychalcone 2-Hydroxy-3-methoxy- chalcone Dehydration->2_Hydroxy_3_methoxychalcone

Caption: General reaction mechanism for the Claisen-Schmidt condensation.

G start Start reactants Mix Reactants (Acetophenone, Benzaldehyde, Solvent) start->reactants add_catalyst Add Catalyst (e.g., NaOH solution) reactants->add_catalyst reaction Reaction (Stirring/Heating/Irradiation) add_catalyst->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Acidification, Precipitation) monitor->workup Complete filtration Filtration and Washing workup->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (Melting Point, Spectroscopy) purification->characterization end End characterization->end

Caption: Experimental workflow for 2-hydroxychalcone synthesis.

References

Unveiling the Molecular Architecture of 2-Hydroxy-3-methoxychalcone Derivatives: A Comparative Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's three-dimensional structure is a critical step in understanding its function and potential therapeutic applications. This guide provides a comprehensive comparison of analytical techniques used to elucidate the molecular structure of 2-Hydroxy-3-methoxychalcone and its derivatives, supported by experimental data and detailed protocols.

The structural confirmation of 2-Hydroxy-3-methoxychalcone derivatives, a class of compounds with significant biological interest, relies on a synergistic application of modern analytical techniques. Primarily, single-crystal X-ray diffraction provides unambiguous proof of the molecular conformation and intermolecular interactions in the solid state. Complementing this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer crucial insights into the molecular framework and connectivity in solution and the gas phase, respectively.

Comparative Analysis of Structural Elucidation Techniques

The combination of X-ray crystallography, NMR, and MS provides a comprehensive and validated structural assignment. While X-ray crystallography offers the definitive solid-state structure, NMR confirms the structure in solution, and MS provides the exact mass and fragmentation pattern, corroborating the molecular formula and substructural components.

Table 1: Comparative Spectroscopic Data for 2-Hydroxy-3-methoxychalcone and Related Derivatives
Compound1H NMR (CDCl3) δ [ppm]13C NMR (CDCl3) δ [ppm]Mass Spectrometry (m/z)
2-Hydroxy-3-methoxychalcone Data not fully available in a single source. Key signals expected: Aromatic protons (6.8-8.0), Vinyl protons (α, β), Methoxy protons (~3.9), Hydroxyl proton.Partial data available. Key signals expected: Carbonyl (~193), Aromatic carbons (110-160), Vinyl carbons, Methoxy carbon (~56).[M+H]+: 255.1016, [M-H]-: 253.087. Key fragments: 238, 225, 239, 213.3, 131.3, 105.3.[1]
2'-Hydroxy-4'-methoxychalcone Aromatic protons (6.4-7.9), Vinyl protons (7.4, 7.8, d, J=15.5 Hz), Methoxy protons (3.8), Hydroxyl proton (12.8).Carbonyl (193.7), Aromatic & Vinyl carbons (166.4, 164.3, 144.5, 131.2, 130.6, 128.8, 121.2, 114.2, 107.9, 101.3), Methoxy carbon (55.6).[M+H]+: 255.1016, [M-H]-: 253.087. Key fragments: 238, 237, 225, 209.1, 131.[2][3]
3-Hydroxychalcone Aromatic protons (6.9-8.0), Vinyl protons (α, β).Data available.Molecular Ion: 224.25.[4]
Table 2: Comparative Crystallographic Data for Hydroxychalcone Derivatives

While a complete crystal structure for 2-Hydroxy-3-methoxychalcone is not publicly available, data from closely related derivatives provide excellent comparative insights into the expected molecular geometry and packing.

Parameter(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one[5]2'-Hydroxy-2-methoxychalcone[6]
Molecular Formula C16H14O4C16H14O3
Crystal System OrthorhombicMonoclinic
Space Group P bcaP 1 21/n 1
a (Å) 16.2808 (8)3.9920
b (Å) 10.4348 (5)24.356
c (Å) 16.2905 (7)13.0710
α (°) 9090
β (°) 9090.550
γ (°) 9090
V (Å3) 2767.5 (2)Not specified
Z 84

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

The synthesis of 2-Hydroxy-3-methoxychalcone and its derivatives is commonly achieved via the Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde.

Materials:

  • 2-Hydroxy-3-methoxyacetophenone

  • Benzaldehyde (or substituted benzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

Procedure:

  • Dissolve 2-hydroxy-3-methoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise to the stirred solution at room temperature or cooled in an ice bath.

  • To this mixture, add benzaldehyde (1 equivalent) dropwise.

  • Continue stirring the reaction mixture at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold water to remove inorganic impurities.

  • The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The characteristic trans-configuration of the α,β-unsaturated ketone is confirmed by the large coupling constant (J ≈ 15-16 Hz) between the vinylic protons.

Mass Spectrometry (MS):

  • Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation patterns, which provides valuable information about the different structural motifs within the molecule.

Single-Crystal X-ray Diffraction:

  • A suitable single crystal of the compound is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 293 K).

  • The structure is solved and refined using appropriate software packages (e.g., SHELXL). The resulting crystallographic data provides precise bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the confirmation of the molecular structure and the potential biological relevance of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Confirmation start Starting Materials (Acetophenone & Benzaldehyde Derivatives) reaction Claisen-Schmidt Condensation start->reaction Base (NaOH/KOH) Ethanol workup Work-up & Purification (Filtration, Recrystallization) reaction->workup product Pure Chalcone Derivative workup->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (HRMS, MS/MS) product->ms xray X-ray Crystallography (Single Crystal) product->xray final_structure Confirmed Molecular Structure nmr->final_structure ms->final_structure xray->final_structure

Experimental workflow for the synthesis and structural confirmation of chalcone derivatives.

Chalcone derivatives are known to interact with various biological signaling pathways, contributing to their diverse pharmacological activities. The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is a notable target.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb_nfkb IκB-NF-κB Complex ikb_p P-IκB ikb_nfkb->ikb_p ikk IKK ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_p->nfkb IκB Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_expression Inflammatory Gene Expression dna->gene_expression chalcone 2-Hydroxy-3-methoxychalcone Derivative chalcone->ikk Inhibition

Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by chalcone derivatives.

References

Comparative Docking Analysis of Chalcone Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neurotherapeutics and Drug Development

Chalcone derivatives have emerged as a promising class of compounds in the quest for potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1][2] This enzyme is a critical target in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[2][3] This guide provides a comparative analysis of various chalcone derivatives based on their in-silico docking performance with MAO-B, supported by experimental data and detailed methodologies to aid in the rational design of novel neurotherapeutics.

Performance Comparison of Chalcone Derivatives

The inhibitory potential of chalcone derivatives against MAO-B is quantified by parameters such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and docking scores. Lower values for these parameters generally indicate higher potency. The following tables summarize the performance of selected chalcone derivatives from various studies.

Compound IDSubstitution PatternDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Ki (µM)Reference
Series 1
Compound 22(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)prop-2-en-1-oneNot ReportedNot Reported0.026Not Reported[1]
Compound 3iNot specified in abstractNot ReportedNot Reported0.092Not Reported[1]
Series 2
Compound 13Halogen-substituted aromatic ringNot ReportedNot ReportedPotent (exact value not in abstract)Higher potency than Safinamide[1]
Series 3
MO1Unsubstituted--0.030-[5]
Series 4
4aSpecific substitutions not detailedNot ReportedNot ReportedNot ReportedSubmicromolar[6]
4bSpecific substitutions not detailedNot ReportedNot ReportedNot ReportedSubmicromolar[6]
4eSpecific substitutions not detailedNot ReportedNot ReportedNot ReportedSubmicromolar[6]
5aSpecific substitutions not detailedNot ReportedNot ReportedNot ReportedSubmicromolar[6]
Series 5
CHA 22.4Not specified in abstract-8.68---[7]
CHA 22.5Not specified in abstract-8.65-111.27 kJ/mol--[7]
Reference Compounds
SafinamideFDA-approved MAO-B inhibitorNot ReportedNot Reported--[1]
LazabemideReversible MAO-B inhibitorNot ReportedNot Reported0.063-[5]
PargylineIrreversible MAO-B inhibitorNot ReportedNot Reported0.028-[5]

Experimental Protocols

The following is a generalized yet detailed methodology for the molecular docking of chalcone derivatives with MAO-B, based on common practices cited in the literature.[8][9]

Software and Hardware
  • Docking Software: AutoDock Vina, Schrödinger Maestro, Molegro Virtual Docker, or similar.[8][10]

  • Visualization Software: PyMOL, Discovery Studio, or UCSF Chimera.

  • Hardware: High-performance computing cluster or a workstation with sufficient processing power.

Protein Preparation
  • Retrieval of MAO-B Structure: The 3D crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 2BYB, 4A79, and 6FW0.[8][10]

  • Protein Refinement: The downloaded protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning appropriate bond orders and formal charges.

    • Repairing any missing side chains or loops.

    • Energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • 2D to 3D Conversion: The 2D structures of the chalcone derivatives are sketched using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures.

  • Ligand Optimization: The 3D structures of the ligands are optimized by:

    • Assigning correct tautomeric and ionization states.

    • Generating possible conformers.

    • Minimizing the energy of the ligand structures using a suitable force field (e.g., MMFF94).

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of MAO-B. The center of the grid is typically set at the position of the N5 atom of the FAD cofactor.[8] The size of the grid box should be sufficient to accommodate the chalcone derivatives and allow for rotational and translational movements.

  • Docking Simulation: The prepared ligands are docked into the defined active site of MAO-B using the chosen docking software. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a defined scoring function.

  • Pose Selection and Analysis: The docking results are analyzed to identify the best-scoring poses for each ligand. The interactions between the chalcone derivatives and the amino acid residues in the MAO-B active site (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed. Key interacting residues often include Tyr326, Tyr398, and Cys172.[8]

Visualizations

Logical Workflow for Comparative Docking Analysis

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase PDB Select Target Protein (MAO-B) [e.g., PDB: 2BYB] PROT_PREP Prepare Protein (Remove water, add hydrogens) PDB->PROT_PREP LIG Design/Select Chalcone Derivatives LIG_PREP Prepare Ligands (3D conversion, energy minimization) LIG->LIG_PREP GRID Define Binding Site (Grid Box) PROT_PREP->GRID DOCK Perform Molecular Docking (e.g., AutoDock Vina) LIG_PREP->DOCK GRID->DOCK RESULTS Analyze Docking Poses & Scores DOCK->RESULTS COMPARE Compare Binding Energies & Interactions RESULTS->COMPARE SAR Establish Structure-Activity Relationship (SAR) COMPARE->SAR REPORT Generate Report & Visualizations SAR->REPORT

Workflow for in-silico comparative docking analysis.

MAO-B Signaling Pathway in Neurodegeneration

G cluster_pathway MAO-B Mediated Neurodegeneration Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 ROS Reactive Oxygen Species (ROS) H2O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction NeuronalDamage Neuronal Damage & Apoptosis MitochondrialDysfunction->NeuronalDamage Chalcone Chalcone Derivatives (Inhibitors) Chalcone->MAOB Inhibition

Role of MAO-B in dopamine metabolism and neurodegeneration.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-3-methoxychalcone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Hydroxy-3-methoxychalcone, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

2-Hydroxy-3-methoxychalcone is classified as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2] It is also harmful if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before handling 2-Hydroxy-3-methoxychalcone, all personnel must be equipped with the appropriate PPE.

Protective EquipmentSpecificationRationale
Gloves Impervious chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1][3][4]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect eyes from dust particles and splashes.[1][4]
Lab Coat Fire/flame resistant and impervious lab coatTo protect skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.To prevent inhalation of irritating dust particles.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Containment: Prevent the spilled material from entering drains or waterways.[5]

  • Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid generating dust during this process.[5] Do not use air hoses for cleaning.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spilled material is considered hazardous waste and must be disposed of according to the procedures outlined below.

Step-by-Step Disposal Procedure

The recommended and mandatory method for the disposal of 2-Hydroxy-3-methoxychalcone is through an approved waste disposal plant.[1][2][3] Do not dispose of this chemical into the environment, sewers, or household trash.

  • Waste Collection:

    • Collect all waste containing 2-Hydroxy-3-methoxychalcone, including unused product, contaminated materials (e.g., filter paper, gloves), and spill cleanup debris.

    • Place the waste in a clearly labeled, sealed, and suitable container. The container should be kept tightly closed.[1][2][3]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

    • Storage should be in a dry and cool place.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for 2-Hydroxy-3-methoxychalcone to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain detailed records of the waste disposal, including the date, quantity of waste, and the name of the disposal company.

Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-Hydroxy-3-methoxychalcone.

cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (Unused chemical, contaminated labware) B Segregate Waste A->B C Is the container properly labeled? B->C D Label Container ('Hazardous Waste', chemical name) C->D No E Store in Designated Secure Area C->E Yes D->E F Contact Approved Hazardous Waste Contractor E->F G Provide Safety Data Sheet (SDS) F->G H Schedule Waste Pickup G->H I Final Disposal at Licensed Facility H->I

References

Personal protective equipment for handling 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-Hydroxy-3-methoxychalcone. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Summary

While specific toxicological data for 2-Hydroxy-3-methoxychalcone is limited, data from structurally similar compounds, such as 2'-Hydroxy-4-methoxychalcone and o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde), indicate potential hazards. These include skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3][4] Some related compounds are also harmful if swallowed and may be air-sensitive.[3][5] Therefore, a cautious approach is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][6]Protects against splashes of solvents and accidental contact with the powdered compound. A face shield offers broader protection.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6][7]Prevents skin contact. Ensure the glove material is resistant to the specific solvent being used and check for degradation or perforation regularly.[6][7]
Body Protection A fully buttoned laboratory coat or chemical-resistant coveralls.[6]Protects skin and personal clothing from contamination. For larger quantities or significant splash risk, coveralls are recommended.[6]
Respiratory Protection A NIOSH-approved respirator.[6]Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation. The specific respirator and cartridge should be determined by a risk assessment.[1][6]
Foot Protection Closed-toe shoes.[6]Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling 2-Hydroxy-3-methoxychalcone from preparation to disposal.

  • Preparation and Engineering Controls :

    • Work within a certified chemical fume hood to minimize inhalation exposure.[3][4][8]

    • Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[4][5]

    • Before starting, inspect all PPE for integrity.

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust or fumes.[9]

    • When weighing or transferring the solid, use techniques that minimize dust generation.[9]

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[3][4][5]

  • Spill Management :

    • Minor Spills : Remove all ignition sources. Wear appropriate PPE, clean up the spill immediately using dry procedures, and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.[9]

    • Major Spills : Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[9]

  • First Aid Measures :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[3][5]

    • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[4][5]

    • In Case of Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][3][5]

    • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[3][5][10]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all solid and liquid waste containing 2-Hydroxy-3-methoxychalcone in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not pour any waste down the drain.[9]

  • Disposal Method :

    • All waste must be handled in accordance with local, state, and federal regulations.[9]

    • The recommended disposal method for related chalcone compounds is incineration by a licensed waste disposal company.[11] This involves dissolving or mixing the material with a combustible solvent for burning in a chemical incinerator equipped with an afterburner and scrubber.

    • Dispose of contaminated PPE, such as gloves and disposable lab coats, as solid hazardous waste.[6]

  • Consultation :

    • Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.

Quantitative Data

The following data is for o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde), a structurally related compound, and is provided for reference.

PropertyValue
Melting Point 40 - 42 °C (104 - 107.6 °F)[3][5]
Boiling Point 265 - 266 °C (509 - 510.8 °F)[3][5]

Experimental Workflow and Safety Diagram

G Workflow for Handling 2-Hydroxy-3-methoxychalcone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound (Minimize Dust) prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 Post-Experiment decon Decontaminate Work Area handle3->decon clean2 Label Hazardous Waste Container clean1->clean2 clean3 Dispose via Licensed Contractor clean2->clean3 decon->clean1 spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Personal Exposure first_aid Administer First Aid exposure->first_aid

Caption: Safe handling workflow for 2-Hydroxy-3-methoxychalcone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.